2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged" structure—a conformationally rigid isostere for piperidine and pyrrolidine rings that offers a defined three-dimensional exit vector for substituents, enabling precise interaction with biological targets.[1] Its incorporation into drug candidates has led to potent antagonists for orexin[2][3] and dopamine D3 receptors[4], highlighting its value in treating sleep disorders, eating disorders, and neurological conditions.
The strategic addition of a trifluoromethyl (CF3) group further enhances the molecular properties. The CF3 group is a powerful bioisostere for moieties like isopropyl or tert-butyl groups and is known to improve metabolic stability, increase binding affinity, and modulate pKa and lipophilicity, often leading to enhanced cell permeability and bioavailability.[5][6] The combination of these two structural motifs in 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane creates a high-value building block for medicinal chemistry programs. This guide provides a detailed examination of the core synthetic strategies, mechanistic considerations, and practical protocols for its preparation.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of the target molecule reveals the key bond disconnection to be that of the cyclopropane ring. This C-C bond formation is the linchpin of the entire synthesis. The most robust and well-documented method for constructing such a bond is through the catalytic addition of a carbene equivalent to an alkene. This leads us to a trifluoromethyl-carbene precursor and a suitable five-membered alkene, specifically an N-protected pyrrole-2,5-dione (maleimide derivative), which serves as a stable and readily available starting material. A subsequent reduction of the dione and deprotection furnishes the target compound.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Strategy: Catalytic Cyclopropanation
The most versatile and efficient pathway to the 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane core involves the transition-metal-catalyzed cyclopropanation of a readily available N-protected maleimide with a trifluoromethyl-carbene precursor. This approach offers high diastereoselectivity and leverages well-established catalytic systems.[7][8]
The overall workflow can be visualized as follows:
Caption: Overall experimental workflow for the synthesis.
Causality Behind Experimental Choices
-
Choice of Starting Material : N-Benzylmaleimide is selected as an exemplary starting material. The benzyl group is a robust protecting group that is stable to the cyclopropanation and reduction conditions but can be readily removed via hydrogenolysis if the free amine is desired.
-
Carbene Precursor : 2,2,2-Trifluorodiazoethane (CF3CHN2) is the reagent of choice for delivering the trifluoromethyl-carbene (CF3CH:). While potentially hazardous, it can be generated in situ or handled in solution with appropriate precautions. Its use is well-documented for the synthesis of trifluoromethyl-substituted cyclopropanes.[8][9]
-
Catalyst Selection : Dirhodium(II) catalysts, such as dirhodium(II) acetate or chiral variants like Rh2(S-PTAD)4, are highly effective for carbene transfer from diazo compounds.[8] They promote the reaction with high efficiency and can control stereoselectivity, which is critical for producing a single diastereomer of the bicyclic product. Copper(I) catalysts are also a viable, often more economical, alternative.[9]
-
Reduction Step : The reduction of the resulting bicyclic dione to the amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH4) or borane (BH3) complexes are effective for the complete reduction of both amide carbonyls to the corresponding methylene groups.
The Reaction Pathway
The forward synthesis proceeds through two main transformations:
Caption: Key reaction steps in the synthetic pathway.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes the synthesis of the N-benzyl protected target molecule, which is often the direct precursor used in drug development campaigns.
Objective : To synthesize 3-Benzyl-2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Materials :
-
N-Benzylmaleimide
-
2,2,2-Trifluoro-N-nitroso-N-ethylurea (TFNU) - Precursor for CF3CHN2
-
Dirhodium(II) acetate [Rh2(OAc)4]
-
Lithium aluminum hydride (LiAlH4), 1M solution in THF
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Diethyl ether, technical grade
-
Saturated aqueous sodium sulfate (Na2SO4)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
PART A: Synthesis of 3-Benzyl-2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
-
Preparation of 2,2,2-Trifluorodiazoethane (CF3CHN2) Solution :
-
CAUTION : This step should be performed in a well-ventilated fume hood behind a blast shield. Diazo compounds are potentially explosive.
-
To a biphasic mixture of diethyl ether (40 mL) and 50% aqueous KOH (15 mL) in a flask with a fire-polished outlet tube at 0 °C, add 2,2,2-trifluoro-N-nitroso-N-ethylurea (TFNU) in small portions over 20 minutes.
-
The resulting yellow ethereal solution of CF3CHN2 is decanted and dried over KOH pellets for 15 minutes. The concentration can be estimated by titration if required. This solution should be used immediately.
-
-
Catalytic Cyclopropanation :
-
To a solution of N-benzylmaleimide (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add dirhodium(II) acetate (0.01 eq).
-
Slowly add the prepared ethereal solution of CF3CHN2 (approx. 1.5 eq) to the reaction mixture at room temperature over 1 hour using a syringe pump. Vigorous nitrogen evolution will be observed.
-
Stir the reaction for an additional 2 hours at room temperature after the addition is complete. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Benzyl-2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione as a white or pale yellow solid. The cis-diastereomer is typically the major product.
-
PART B: Reduction to 3-Benzyl-2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
-
Reaction Setup :
-
To a solution of the dione from Part A (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0 °C, slowly add a 1M solution of LiAlH4 in THF (3.0 eq).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up :
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. This is known as the Fieser work-up.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solids through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrates in vacuo.
-
-
Final Purification :
-
Purify the crude amine by vacuum distillation or by chromatography on a short plug of silica gel to afford the final product, 3-Benzyl-2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
-
Data Summary and Characterization
The successful synthesis of the target compound relies on careful monitoring and characterization at each stage.
| Step | Transformation | Typical Yield | Key Analytical Techniques |
| A | Cyclopropanation | 60-80% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS |
| B | Dione Reduction | 75-90% | ¹H NMR, ¹³C NMR, GC-MS |
Expected Spectroscopic Data for the Final N-Benzyl Protected Product :
-
¹H NMR : Resonances corresponding to the benzyl group (aromatic and benzylic CH2), and complex multiplets for the bicyclic core protons. The proton at C2 will be a characteristic doublet of quartets due to coupling with the adjacent cyclopropyl proton and the CF3 group.
-
¹⁹F NMR : A singlet or a doublet around -65 to -75 ppm is characteristic of the CF3 group.
-
¹³C NMR : Signals for the benzyl group, the bicyclic carbons, and a characteristic quartet for the CF3 carbon with a large ¹JCF coupling constant.
-
Mass Spec (EI/CI) : A clear molecular ion peak (M+) corresponding to the calculated mass.
Conclusion
The synthesis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a multi-step but highly feasible process rooted in fundamental organic transformations. The key to a successful synthesis lies in the controlled cyclopropanation of an N-protected maleimide using a trifluoromethyl-carbene source, followed by a robust reduction. The strategy outlined in this guide is modular, allowing for different N-protecting groups and variations in catalysts to optimize yield and stereoselectivity. As a valuable building block for drug discovery, a reliable and scalable synthesis of this scaffold is of paramount importance, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Zhang, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(8), 1249-1252. Available at: [Link]
-
Jiang, B., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. Available at: [Link]
- Pflimlin, A., et al. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents (WO2008038251A2).
- Pruett, W. A. (1980). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. Google Patents (US4225499A).
-
Wang, J., et al. (2022). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. ACS Catalysis, 12(24), 15026-15032. Available at: [Link]
- Stalder, H., et al. (2009). Trans-3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents (WO2009016560A2).
-
Kantale, V. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 668-677. Available at: [Link]
-
Jiang, B., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. ResearchGate. Available at: [Link]
-
Vilé, G., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10245-10254. Available at: [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. Available at: [Link]
- Butini, S., et al. (2014). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents (EP2070922B1).
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Bume, D. D., et al. (2018). Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate. Journal of the American Chemical Society, 140(15), 5237-5244. Available at: [Link]
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Kiss, L., et al. (2020). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 2697-2704. Available at: [Link]
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Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1172. Available at: [Link]
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Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
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Sharma, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]
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A Technical Guide to the Stereoselective Synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane: Strategies, Mechanisms, and Protocols
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a paramount structural motif in modern medicinal chemistry, serving as a conformationally restricted isostere of the ubiquitous piperidine ring. The incorporation of a trifluoromethyl (CF₃) group at the 2-position introduces unique stereochemical challenges while imparting beneficial properties such as enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of the primary stereoselective strategies for synthesizing 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane. We will dissect the mechanistic underpinnings of key synthetic routes, including the [3+2] cycloaddition of trifluoromethyldiazomethane and catalytic asymmetric cyclopropanation. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers and drug development professionals with a practical and authoritative resource for accessing this high-value molecular scaffold.
Introduction: The Strategic Importance of the 2-CF₃-3-azabicyclo[3.1.0]hexane Scaffold
The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. A proven strategy in this endeavor is the use of bioisosteres to modulate the physicochemical properties of lead compounds. The 3-azabicyclo[3.1.0]hexane framework has emerged as a highly effective, conformationally constrained analogue of the flexible piperidine ring, which is present in over one hundred FDA-approved drugs.[1] By "freezing" the piperidine conformation with a C1-C5 bond, this bicyclic system can enhance binding selectivity and reduce off-target effects.[1]
The strategic installation of a trifluoromethyl (CF₃) group further amplifies the therapeutic potential of this scaffold. The CF₃ group is a metabolically stable, lipophilic moiety that can significantly improve a molecule's pharmacokinetic profile and enhance ligand-protein interactions through favorable hydrophobic and electrostatic contacts.[1] The convergence of these two structural features has produced potent therapeutic candidates, including dopamine D₃ receptor antagonists and orexin receptor antagonists for treating neurological disorders and sleep disorders, respectively.[2][3]
Despite its clear value, the synthesis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane presents a significant synthetic hurdle: the precise stereochemical control of the C2 position adjacent to the nitrogen heteroatom. This guide elucidates the most effective methodologies developed to address this challenge.
Key Synthetic Strategy: [3+2] Cycloaddition of Trifluoromethyldiazomethane
The most direct and well-documented approach for constructing the 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione core (a precursor to the target molecule) involves a [3+2] cycloaddition reaction between a suitable dipolarophile, such as an N-substituted maleimide, and trifluoromethyldiazomethane (CF₃CHN₂).[1]
Mechanistic Rationale
This strategy hinges on a classic 1,3-dipolar cycloaddition mechanism.
-
Pyrazoline Formation: Trifluoromethyldiazomethane acts as a 1,3-dipole, reacting with the alkene of the N-substituted maleimide to form a five-membered pyrazoline intermediate. This step establishes the initial stereochemistry of the bicyclic system.
-
Nitrogen Extrusion: The pyrazoline intermediate is typically unstable and undergoes extrusion of dinitrogen (N₂) upon thermal or photochemical treatment. This decomposition generates a 1,3-biradical species.[4]
-
Cyclopropane Ring Closure: The subsequent recombination of the 1,3-biradical closes the three-membered ring, yielding the final 3-azabicyclo[3.1.0]hexane product.[1][4] The stereochemical outcome of the final product is dependent on the stability and recombination pathway of this biradical intermediate.
Synthetic Workflow
The overall transformation from commercially available starting materials to the core bicyclic structure is a multi-step process, as illustrated below.
Caption: Overall workflow for the synthesis via [3+2] cycloaddition.
Detailed Experimental Protocol: Synthesis of N-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
The following protocol is adapted from established literature procedures and serves as a reliable method for accessing the key dione intermediate.[1]
Materials:
-
N-Benzylmaleimide
-
2,2,2-Trifluoroethylamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
Preparation of Trifluoromethyldiazomethane (CF₃CHN₂) Solution:
-
Caution: Diazomethane and its analogues are explosive and toxic. This procedure must be performed in a well-ventilated fume hood behind a blast shield using diazo-generation specific glassware.
-
To a biphasic mixture of DCM (50 mL) and H₂O (15 mL), add 2,2,2-trifluoroethylamine hydrochloride (5.0 g, 36.9 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (3.8 g, 55.3 mmol) in H₂O (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 2 hours.
-
Separate the organic (DCM) layer. The resulting yellow solution contains CF₃CHN₂ and should be used immediately without concentration.
-
-
[3+2] Cycloaddition and Nitrogen Extrusion:
-
In a separate flask, dissolve N-benzylmaleimide (3.45 g, 18.4 mmol) in the freshly prepared CF₃CHN₂/DCM solution (~50 mL).
-
Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by TLC.
-
Upon completion, the reaction mixture (containing the pyrazoline intermediate) is transferred to a photolysis reactor.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature until nitrogen evolution ceases (typically 2-4 hours).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product, N-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, as a mixture of isomers.
-
Subsequent Reduction
The resulting dione can be reduced to the target 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reduction typically proceeds in high yield without cleavage of the cyclopropane ring.[5]
Alternative Strategy: Catalytic Asymmetric Cyclopropanation
While the cycloaddition approach is robust, achieving high enantioselectivity can be challenging. An alternative paradigm involves the catalytic asymmetric cyclopropanation of a pre-formed five-membered ring, such as an N-protected 2,5-dihydropyrrole. This method offers the potential for direct control over stereochemistry through the use of chiral catalysts.
Mechanistic Rationale: Dirhodium(II) Catalysis
Dirhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate metal-carbene intermediates, which are the key cyclopropanating agents.[6][7]
-
Catalyst Activation: The Rh(II) catalyst reacts with a trifluoromethylated diazo species (e.g., ethyl 2-diazo-3,3,3-trifluoropropionate) to form a rhodium-carbene complex, releasing N₂.
-
Carbene Transfer: The electron-deficient carbene is transferred to the electron-rich double bond of the N-protected 2,5-dihydropyrrole.
-
Cyclopropanation: This transfer occurs in a concerted or stepwise fashion to form the cyclopropane ring.
-
Stereocontrol: The stereochemical outcome (enantio- and diastereoselectivity) is dictated by the chiral ligands coordinated to the dirhodium center. The ligands create a chiral pocket that directs the approach of the substrate to the carbene, favoring the formation of one stereoisomer over others. By carefully selecting the catalyst, one can often selectively form either the exo or endo diastereomer.[6]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.
Data Summary: Catalyst-Controlled Diastereoselectivity
While direct examples for the CF₃-substituted target are sparse in high-impact literature, studies on analogous systems using ethyl diazoacetate (EDA) powerfully demonstrate the principle of catalyst control.
| Catalyst | Substrate | Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | exo | >20:1 | [6][7] |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | endo | >20:1 | [6] |
This table illustrates how the choice of dirhodium catalyst can completely reverse the diastereoselectivity in the cyclopropanation of dihydropyrroles, providing a powerful tool for stereoselective synthesis.
Emerging Methodologies: Enantioselective C-H Functionalization
A frontier approach in this field involves the direct functionalization of C-H bonds on a pre-existing 3-azabicyclo[3.1.0]hexane skeleton. Recent work has demonstrated that a Pd(0)-catalyzed enantioselective C-H functionalization of the cyclopropane ring is possible using electrophilic partners.[8] This method, enabled by modular and robust diazaphospholane ligands, allows for the installation of perfluoroalkyl groups with high enantioselectivity. While still an emerging area, this strategy represents a paradigm shift, moving from constructing the ring system with the desired substituent to installing the substituent onto a pre-formed scaffold in a stereocontrolled manner.
Conclusion and Future Outlook
The stereoselective synthesis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane remains a topic of significant interest for medicinal chemists and process developers. The [3+2] cycloaddition of trifluoromethyldiazomethane with maleimides provides a reliable, albeit challenging, route to the core structure, which can then be further elaborated. For applications demanding high stereopurity, catalyst-controlled asymmetric cyclopropanation of dihydropyrrole precursors stands out as a more elegant and potentially more efficient strategy, offering precise control over both relative and absolute stereochemistry.
Future efforts will likely focus on refining these catalytic systems to broaden their substrate scope and improve turnover numbers, making them more amenable to large-scale synthesis. Furthermore, the development of novel C-H activation strategies could unlock unprecedented synthetic pathways to densely functionalized and stereochemically complex analogues, further expanding the chemical space available for drug discovery.
References
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Doyle, M. P., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
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Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. [Link]
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Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
-
Wang, S., et al. (2023). Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. [Link]
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Doyle, M. P., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
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Mykhailiuk, P. K. (2012). Synthesis of Isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes. Thieme Connect. [Link]
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Cramer, N., et al. (2020). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a paramount structural motif in modern medicinal chemistry, prized for its role as a conformationally restricted isostere of the piperidine ring. This rigidity imparts favorable pharmacological properties, making it a valuable component in the design of novel therapeutics. The introduction of a trifluoromethyl group at the 2-position of this bicyclic system can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive structural analysis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, synthesizing data from spectroscopic techniques, conformational analysis, and synthetic methodologies to offer a holistic understanding of this important molecule. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged scaffold.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system has garnered considerable attention in the pharmaceutical industry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic nature offers a significant advantage over more flexible structures like piperidine by reducing the entropic penalty upon binding to a biological target. This conformational constraint can lead to enhanced binding affinity and selectivity.
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile. The CF3 group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and act as a hydrogen bond acceptor or influence pKa, thereby affecting target engagement.
This guide will focus on the structural elucidation of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, providing a detailed examination of its synthesis, spectroscopic signature, and conformational landscape.
Synthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Scaffold
The construction of the 3-azabicyclo[3.1.0]hexane core can be achieved through several synthetic routes. While a specific, detailed synthesis for 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is not extensively documented in publicly available literature, methods for constructing closely related fluorinated analogues provide valuable insights into potential synthetic pathways.
Photochemical Decomposition of Pyrazolines
A practical and efficient method for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives involves the photochemical decomposition of CHF2-pyrazolines.[2][3][4] This approach offers the advantages of mild reaction conditions and good functional group tolerance. The key step is the photodenitrogenation of a pyrazoline intermediate, which proceeds through a 1,3-biradical that recombines to form the cyclopropane ring.[2][3]
Experimental Protocol: General Procedure for Photochemical Synthesis of Fluorinated 3-Azabicyclo[3.1.0]hexanes
-
In situ generation of the diazo compound: A solution of a fluorinated amine (e.g., 1-methyl-2,2-difluoroethanamine) in a suitable solvent (e.g., CHCl3) is treated with tert-butyl nitrite and acetic acid. The mixture is briefly heated and then cooled.
-
Cycloaddition: The appropriate maleimide derivative is added to the reaction mixture, which is then stirred at a moderate temperature (e.g., 45 °C).
-
Photochemical Decomposition: After removal of the solvent, the residue is redissolved in a solvent suitable for photochemistry (e.g., MeCN) and transferred to a quartz tube.
-
Irradiation: The solution is irradiated with a high-pressure mercury lamp until the reaction is complete.
-
Purification: The diastereomeric products are typically separable by silica gel chromatography.[2][3]
Palladium-Catalyzed Cyclopropanation
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones represents another powerful strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton. This method can provide high yields and diastereoselectivities.
Logical Workflow for Palladium-Catalyzed Cyclopropanation
Figure 2: Interplay between the core structure, conformational isomers, substituent effects, and biological activity.
Stereochemistry and Absolute Configuration
The 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The determination of the absolute configuration is critical, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles.
Advanced techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotation (OR) analysis, in conjunction with ab initio calculations, have been successfully used to assign the absolute configuration of related 3-azabicyclo[3.1.0]hexane derivatives. [5]Single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry when suitable crystals can be obtained. [5]
Applications in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a key component in a variety of therapeutic agents and clinical candidates targeting different biological systems. Its rigid nature and ability to present substituents in well-defined spatial orientations make it an attractive building block for structure-based drug design.
Examples of Therapeutic Targets for 3-Azabicyclo[3.1.0]hexane Derivatives:
-
Dopamine D3 Receptors: Modulators for the treatment of neuropsychiatric disorders. [5]* Metabotropic Glutamate Receptors (mGluRs): Positive allosteric modulators for neurological and psychiatric disorders.
-
Opioid Receptors: Antagonists for conditions such as pruritus.
-
Dipeptidyl Peptidase IV (DPP-4): Inhibitors for the treatment of type 2 diabetes. [6] The introduction of the 2-trifluoromethyl substituent is anticipated to further enhance the drug-like properties of this scaffold, making 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane a highly promising building block for future drug discovery efforts.
Conclusion
The structural analysis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane reveals a molecule of significant interest for medicinal chemistry. Its rigid bicyclic core, combined with the unique properties imparted by the trifluoromethyl group, makes it a valuable scaffold for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior, as outlined in this guide, is essential for harnessing its full potential in drug discovery and development.
References
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An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted analogue of the piperidine motif, a ubiquitous scaffold in a vast number of FDA-approved drugs.[1] This structural rigidity is highly advantageous in drug design, as it can lead to increased potency and selectivity for biological targets by locking the molecule into a bioactive conformation.[1] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Therefore, 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane represents a molecule of significant interest, combining the benefits of a rigid scaffold with the advantageous physicochemical properties imparted by the trifluoromethyl group.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane. Due to the limited availability of experimental data for this specific isomer, this guide will also leverage data from its constitutional isomer, 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, to illustrate key concepts and experimental methodologies. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this promising chemical entity.
Chemical Identity and Core Physical Characteristics
The fundamental identification and core physical properties of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane are summarized below. It is important to note that while some properties are established, others are predicted due to a lack of published experimental data.
| Property | Value | Source |
| Chemical Name | 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane | - |
| CAS Number | 1212082-75-1 | [4] |
| Molecular Formula | C₆H₈F₃N | [4] |
| Molecular Weight | 151.13 g/mol | [4] |
| Predicted XlogP | 1.2 | [5] |
| Predicted Boiling Point | Not available | - |
| Predicted Melting Point | Not available | - |
| Appearance | Not available | - |
Spectroscopic and Physicochemical Profile
A thorough understanding of a compound's spectroscopic and physicochemical properties is paramount for its application in drug discovery and development. The trifluoromethyl group significantly influences these properties.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.
-
¹H NMR: The proton spectrum would be expected to show complex multiplets for the aliphatic protons of the bicyclic system. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom.
-
¹³C NMR: The carbon spectrum would display distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon would be significantly downfield.[1]
-
¹⁹F NMR: The fluorine spectrum would likely show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be indicative of the electronic environment of the trifluoromethyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, the protonated molecule [M+H]⁺ would be expected at m/z 152.0681.[5] High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The trifluoromethyl group generally increases lipophilicity.[2] However, the presence of the nitrogen atom in the bicyclic system can contribute to aqueous solubility, particularly at physiological pH where it may be protonated.
-
Aqueous Solubility: Fluorinated compounds can exhibit complex solubility behavior in water.[7][8] The aqueous solubility of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is expected to be pH-dependent due to the basic nitrogen atom.
-
Organic Solubility: It is anticipated that this compound will be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane, and chloroform.[9]
Experimental Protocols for Physical Property Determination
The following section outlines detailed, self-validating methodologies for the experimental determination of the key physical properties of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Melting Point and Boiling Point Determination
The melting point of a solid and the boiling point of a liquid are fundamental physical constants that indicate purity.
Workflow for Melting and Boiling Point Determination
Caption: Workflow for determining melting and boiling points.
Step-by-Step Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the sample is crystalline and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample slowly (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. A sharp melting point range (≤ 2 °C) is indicative of high purity.
Step-by-Step Protocol for Micro Boiling Point Determination:
-
Apparatus Setup: Place a few drops of the liquid sample into a small test tube. Invert a sealed-end capillary tube and place it into the test tube.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Observation: Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Assessment
Determining the solubility profile in various solvents is crucial for downstream applications.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Protocol for Equilibrium Solubility Determination:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Spectroscopic Characterization
Workflow for NMR and MS Analysis
Caption: Workflow for NMR and MS characterization.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Obtain the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A proton-decoupled spectrum may also be useful.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Step-by-Step Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Infusion/Injection: Introduce the sample into the mass spectrometer, for example, via direct infusion or through an LC system. Electrospray ionization (ESI) is a common technique for such molecules.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. For high-resolution instruments, compare the accurate mass to the theoretical mass to confirm the elemental composition.
Conclusion and Future Perspectives
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a molecule with significant potential in drug discovery, owing to its unique combination of a conformationally restricted scaffold and the presence of a trifluoromethyl group. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a framework for its characterization based on established scientific principles and data from closely related analogues. The experimental protocols detailed herein offer a robust starting point for researchers to fully elucidate the physicochemical profile of this and other novel fluorinated N-heterocycles. Further research into the synthesis and properties of this compound is warranted and will undoubtedly contribute to the development of new and improved therapeutic agents.
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solubility of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine analog of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a trifluoromethyl group can profoundly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane a valuable building block in drug discovery. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, offering predictive insights and detailed experimental protocols for its empirical determination.
Introduction: The Significance of the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Moiety
The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in numerous pharmacologically active compounds, valued for its rigid structure that can lock in a bioactive conformation and potentially improve binding affinity and selectivity for biological targets.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[2][3] The combination of these two structural features in 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane results in a building block with high potential for the development of novel therapeutics.
Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key parameter in the early stages of formulation development. This guide aims to provide researchers with a detailed understanding of the factors governing the solubility of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and the practical means to measure it.
Predicted Physicochemical Profile and Its Implications for Solubility
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Formula | C₆H₈F₃N | - |
| Molecular Weight | 151.13 g/mol [4] | Low molecular weight generally favors solubility. |
| Predicted LogP | 0.8 - 1.2 | This indicates a relatively low lipophilicity, suggesting a balance between aqueous and lipid solubility. The compound is not excessively greasy. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | The nitrogen atom can act as a hydrogen bond acceptor, which will enhance solubility in protic solvents. |
| Hydrogen Bond Donors | 1 (N-H group) | The secondary amine provides a hydrogen bond donor site, further promoting interactions with protic and polar aprotic solvents. |
| Polar Surface Area (PSA) | ~12 Ų (estimated) | A low PSA suggests good potential for membrane permeability. |
| Predicted Melting Point | Not available | A higher melting point, indicative of a stable crystal lattice, would generally lead to lower solubility.[5] This property must be determined experimentally. |
| Predicted Aqueous Solubility (LogS) | Not available | Given the predicted LogP and presence of hydrogen bonding groups, moderate aqueous solubility can be expected. Experimental determination is necessary for an accurate assessment. |
Caption for Table 1: Predicted physicochemical properties of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and their general implications for its solubility profile.
The predicted LogP value, which is a measure of a compound's lipophilicity, is in a range that suggests 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is not overly hydrophobic. For instance, a constitutional isomer, 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane, has a predicted XlogP of 1.2, and a stereoisomer of a related compound, (1r,5r,6s)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, has a predicted LogP of 0.77.[6] This moderate lipophilicity, combined with the presence of both a hydrogen bond donor (the secondary amine) and acceptor (the nitrogen atom), suggests that the compound will exhibit favorable interactions with a range of organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[4] For 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, the key structural features influencing its solubility are:
-
The Azabicyclo[3.1.0]hexane Core: This is a polar, bicyclic amine. The nitrogen atom can participate in hydrogen bonding as both a donor and an acceptor. This part of the molecule will favor interactions with polar solvents.
-
The Trifluoromethyl Group: The -CF3 group is non-polar and lipophilic.[2] It will contribute to solubility in less polar, organic solvents. The high electronegativity of the fluorine atoms also creates a strong dipole moment within the -CF3 group, which can lead to dipole-dipole interactions.
Based on these features, we can predict the solubility behavior in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding. Due to the presence of the N-H group and the nitrogen lone pair on the azabicyclo[3.1.0]hexane core, strong hydrogen bonding interactions are expected. Therefore, 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is predicted to have high solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. They can act as hydrogen bond acceptors, interacting with the N-H group of the solute. Dipole-dipole interactions between the solvent and the polar C-F and C-N bonds of the solute will also be significant. Consequently, good to moderate solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and interact primarily through van der Waals forces.[4] The trifluoromethyl group will contribute favorably to interactions with these solvents. However, the polar azabicyclo[3.1.0]hexane core will be poorly solvated. Therefore, low to moderate solubility is expected in nonpolar solvents. Dichloromethane, with its ability to participate in weak hydrogen bonding and its larger dipole moment compared to hexane, is likely to be a better solvent than purely nonpolar hydrocarbons.
Experimental Determination of Solubility: A Practical Guide
Given the absence of published solubility data, empirical determination is essential. The following section provides detailed protocols for both thermodynamic and kinetic solubility measurements.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach a saturated state. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the liquid phase is quantified.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane into a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 5-10 mg of the compound per 1 mL of solvent.
-
Add a precise volume of the desired organic solvent to each vial. A typical volume is 1-2 mL.
-
Include a blank (solvent only) and a set of standards at known concentrations for calibration.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period. Equilibration time can vary, but 24 to 72 hours is common. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This is the most common and reliable method.
-
Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard of known concentration.
-
-
-
Calculation:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Kinetic Solubility Determination: High-Throughput Screening (HTS) Methods
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to an aqueous or organic solvent system. The formation of a precipitate is monitored as a function of concentration.
Experimental Protocol (Nephelometry-based):
-
Preparation:
-
Prepare a high-concentration stock solution of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane in DMSO (e.g., 10-20 mM).
-
In a 96-well microplate, add the desired organic solvent to each well.
-
Using a liquid handling robot or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells, creating a concentration gradient.
-
-
Precipitation and Detection:
-
Mix the plate briefly.
-
Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader with a turbidity reading mode. The point at which a significant increase in light scattering is observed indicates the onset of precipitation.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is defined as the concentration just before the sharp increase in turbidity.
-
Causality and Trustworthiness:
-
Self-Validation: The shake-flask protocol includes a self-validating step by sampling at multiple time points to ensure equilibrium has been reached. The use of a calibration curve with known standards ensures the accuracy of the quantification.
-
Experimental Choices: The choice of a PTFE filter is crucial as it is resistant to a wide range of organic solvents. The selection of the analytical method (HPLC, GC, or NMR) should be based on the physicochemical properties of the analyte and the available instrumentation to ensure accurate and precise quantification.
Conclusion
While specific experimental solubility data for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is not currently available in the literature, a thorough analysis of its structural components allows for a reasoned prediction of its solubility profile in various organic solvents. The presence of a polar, hydrogen-bonding azabicyclic core and a lipophilic trifluoromethyl group suggests a versatile solubility profile, with high solubility expected in polar protic solvents, good solubility in polar aprotic solvents, and lower solubility in nonpolar solvents.
For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of both thermodynamic and kinetic solubility. Accurate solubility data is fundamental to the successful progression of any new chemical entity through the drug discovery and development pipeline.
References
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The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Retrieved January 27, 2026, from [Link]
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A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J. (2024, September 9). Retrieved January 27, 2026, from [Link]
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2-Azabicyclo[3.1.0]hexane | C5H9N | CID 17783223 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride - PubChemLite. (n.d.). Retrieved January 27, 2026, from [Link]
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Solvent selection tool - American Chemical Society. (n.d.). Retrieved January 27, 2026, from [Link]
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Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - RSC Publishing. (2025, December 17). Retrieved January 27, 2026, from [Link]
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Effects of fluorine substitution on hydrogen bond interactions | Request PDF - ResearchGate. (2025, August 5). Retrieved January 27, 2026, from [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap - ResearchGate. (2016, October 4). Retrieved January 27, 2026, from [Link]
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Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (2024, March 7). Retrieved January 27, 2026, from [Link]
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Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity - UEA Digital Repository. (2024, November 6). Retrieved January 27, 2026, from [Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved January 27, 2026, from [Link]
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Solubility - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Principles of Solubility - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions - Aakash Institute. (n.d.). Retrieved January 27, 2026, from [Link]
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Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). Retrieved January 27, 2026, from [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 27, 2026, from [Link]
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Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). Retrieved January 27, 2026, from [Link]
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Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved January 27, 2026, from [Link]
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K - ResearchGate. (2025, August 5). Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane as a Dopamine D3 Receptor Modulator
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Section 1: Executive Summary & Introduction
The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens and islands of Calleja[1]. This localization implicates it as a critical modulator of motivation, reward, and emotional processes. Unlike the closely related D2 receptor, which is a primary target for traditional antipsychotics, the D3R's more restricted expression profile offers a strategic advantage for therapeutic intervention with potentially fewer side effects[2]. Consequently, the development of selective D3R modulators is a highly pursued goal for treating a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and depression[2][3].
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, providing a rigid, three-dimensional framework that can orient substituents with high precision for optimal receptor engagement[4][5][6]. The incorporation of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity. This guide focuses on the characterization of novel 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane derivatives, using compounds like GSK598809 as a framework for discussion, which features a related 3-azabicyclo[3.1.0]hexane core and has been investigated as a selective D3R antagonist[7].
This document provides a comprehensive suite of application notes and detailed protocols for the in vitro and in vivo characterization of this compound class, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible data generation.
Section 2: Compound Profile & Mechanism of Action
The primary mechanism of action for D2-like receptors, including the D3R, is coupling to Gαi/o proteins upon agonist binding. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity[8][9]. D3R activation can also trigger G protein-independent signaling cascades, such as those involving β-arrestin recruitment, which leads to receptor desensitization, internalization, and activation of pathways like the mitogen-activated protein kinase (MAPK) cascade[3][8][10].
A successful D3R modulator from the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane class is expected to exhibit high affinity for the D3R and, crucially, high selectivity over the D2R to minimize motor side effects (extrapyramidal symptoms) associated with D2R blockade[2]. The primary goal is to characterize the compound's functional activity as either an antagonist (blocking the effects of endogenous dopamine), an agonist (mimicking dopamine), or a partial agonist.
Key Pharmacological Parameters
The following table outlines the critical parameters that the subsequent protocols will determine. Data is presented hypothetically for a lead compound, "Compound-X," for illustrative purposes.
| Parameter | Description | Target Value | Example Data (Compound-X) |
| D3R Binding Affinity (Ki) | Concentration for 50% receptor occupancy. Lower values indicate higher affinity. | < 10 nM | 1.5 ± 0.2 nM |
| D2R Binding Affinity (Ki) | Binding affinity for the D2 receptor. | > 150 nM | 210 ± 15 nM |
| D3R/D2R Selectivity | Ratio of Ki (D2R) / Ki (D3R). Higher values are better. | > 100-fold | ~140-fold |
| Functional Antagonism (IC50) | Concentration that inhibits 50% of the maximal response to an agonist. | < 20 nM | 5.8 ± 0.7 nM (β-Arrestin) |
| Intrinsic Agonist Activity (Emax) | The maximal effect of the compound alone, relative to a full agonist. | < 10% | No agonist activity detected |
Section 3: In Vitro Characterization Protocols
Robust in vitro characterization is the foundation of any drug discovery program. The following protocols are designed to determine the affinity, selectivity, and functional activity of the test compound.
Workflow for In Vitro Profiling
This workflow ensures a logical progression from initial binding assessment to detailed functional characterization.
Caption: Workflow for in vitro compound characterization.
Protocol: Radioligand Binding Assay for D3R Affinity (Ki)
Scientific Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the D3 receptor. It is the gold standard for determining binding affinity (Ki). We use cell membranes from a stable, recombinant cell line (e.g., HEK293 or CHO) to ensure a high and consistent source of the human D3 receptor, minimizing variability from native tissue preparations. [3H]Spiperone or a more selective radioligand like [125I]IABN can be used[11][12][13].
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing human D3R.
-
Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol) or [125I]IABN[11].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Agent: 10 µM Haloperidol or (+)-Butaclamol[12].
-
Test Compound: 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane derivative, serially diluted.
-
Filtration: Brandel Cell Harvester with GF/B filters.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.
-
Reaction Setup: In a 96-well plate, combine in triplicate:
-
50 µL Assay Buffer (for total binding) or 50 µL Non-specific Agent (for non-specific binding) or 50 µL Test Compound.
-
50 µL Radioligand (e.g., [3H]Spiperone at a final concentration of ~0.5 nM, which is near its Kd).
-
100 µL Cell Membranes (5-10 µg protein per well). The receptor concentration should be kept well below the Kd of the radioligand to avoid ligand depletion[14].
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 2-3 hours to reach equilibrium[12].
-
Harvesting: Rapidly filter the contents of each well through the GF/B filters using the cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: D2R Selectivity Assay
Scientific Rationale: To establish a therapeutic window and minimize side effects, selectivity against the D2 receptor is paramount. This protocol is identical to 3.2, but utilizes cell membranes expressing the human D2 receptor.
Procedure:
-
Follow the exact steps outlined in Protocol 3.2, but substitute the D3R-expressing cell membranes with D2R-expressing cell membranes. Determine the Ki for the D2 receptor.
-
Calculate Selectivity: Divide the Ki(D2R) by the Ki(D3R).
Protocol: β-Arrestin Recruitment Functional Assay (Antagonist Mode)
Scientific Rationale: β-arrestin recruitment is a key signaling event that occurs downstream of GPCR activation and is distinct from G-protein coupling[15]. This assay provides a robust measure of a compound's functional activity. Commercial platforms like the PathHunter assay (DiscoverX) utilize enzyme fragment complementation, where receptor activation leads to β-arrestin recruitment, forming an active enzyme that generates a chemiluminescent signal[9][16]. This is a direct and sensitive measure of receptor modulation.
Materials:
-
Cell Line: CHO-K1 or U2OS cells stably co-expressing human D3R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin-2 tagged with an Enzyme Acceptor (EA)[11][17].
-
D3R Agonist: Dopamine or a selective agonist like PD128907.
-
Assay Reagents: PathHunter Detection Reagents.
-
Test Compound: Serially diluted.
Procedure:
-
Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of ~20,000 cells/well and incubate overnight[11].
-
Compound Addition (Antagonist Mode):
-
Add serial dilutions of the test compound to the wells.
-
Immediately add the D3R agonist (e.g., Dopamine) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal signal). This concentration provides a robust signal window for measuring inhibition[11].
-
-
Incubation: Incubate the plate for 90 minutes at 37°C[11].
-
Signal Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60-80 minutes at room temperature in the dark[11].
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the percent inhibition of the agonist response versus the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
To test for agonist activity, run the assay without the D3R agonist. An increase in signal indicates agonism.
-
D3R Signaling Pathway and Modulator Action
The following diagram illustrates the canonical D3R signaling pathway and the points of intervention for agonists and antagonists.
Caption: D3R signaling and points of antagonist intervention.
Section 4: In Vivo Characterization & Preclinical Models
After confirming potent and selective in vitro activity, the focus shifts to in vivo models to assess pharmacokinetic properties and efficacy.
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters include brain penetrance (Brain/Plasma ratio), half-life (t1/2), and oral bioavailability.
-
Method: Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points. Analyze compound concentrations using LC-MS/MS.
-
Rationale: A viable CNS drug must achieve and maintain therapeutic concentrations in the brain. A good candidate will have a high brain/plasma ratio and a half-life suitable for the desired dosing regimen.
Target Engagement & Efficacy Models
Scientific Rationale: D3R antagonists have shown promise in animal models relevant to schizophrenia and addiction[2]. These models assess the ability of the compound to reverse behavioral phenotypes induced by pharmacological challenges.
4.2.1 Model: Prepulse Inhibition (PPI) of the Acoustic Startle
-
Relevance: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering dopamine agonists like apomorphine or NMDA antagonists like ketamine[2][18].
-
Procedure:
-
Acclimation: Place a rat in a startle chamber.
-
Pretreatment: Administer the test compound (e.g., 1-30 mg/kg, PO) or vehicle.
-
Challenge: After a set pretreatment time (e.g., 60 min), administer the disrupting agent (e.g., ketamine).
-
Testing: Expose the animal to a series of trials: a loud startling pulse alone, or a weak prepulse followed by the startle pulse.
-
Measurement: Measure the startle amplitude (flinch response). PPI is calculated as the percent reduction in startle amplitude in the prepulse trials compared to the pulse-alone trials.
-
-
Expected Outcome: A successful D3R antagonist should reverse the disruption of PPI caused by the challenge agent, bringing the PPI percentage back towards normal levels[2].
4.2.2 Model: Attenuation of Psychostimulant-Induced Hyperlocomotion
-
Relevance: This model is predictive of antipsychotic efficacy and is also relevant to the rewarding effects of addictive drugs[19]. D3R antagonism is expected to modulate dopamine-dependent locomotor activity.
-
Procedure:
-
Acclimation: Place mice or rats in an open-field activity chamber and allow them to habituate.
-
Pretreatment: Administer the test compound or vehicle.
-
Challenge: Administer a psychostimulant such as cocaine or amphetamine.
-
Measurement: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Expected Outcome: The test compound should significantly attenuate the increase in locomotor activity induced by the psychostimulant[19].
Section 5: Troubleshooting & Final Considerations
-
Poor Solubility: Trifluoromethyl groups can increase lipophilicity. If solubility issues arise, consider formulation strategies such as using cyclodextrins, co-solvents (e.g., DMSO, PEG400), or creating a salt form.
-
Off-Target Effects: If unexpected in vivo effects are observed, conduct a broad receptor screening panel (e.g., a CEREP panel) to identify potential off-target interactions.
-
Metabolic Instability: If the compound has a very short half-life, perform metabolic stability assays using liver microsomes to identify labile sites on the molecule, which can guide further medicinal chemistry optimization.
By following this structured, rationale-driven approach, researchers can efficiently and accurately characterize the pharmacological profile of novel 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane derivatives, accelerating the journey from chemical entity to potential therapeutic.
References
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Lee, J., Kim, H., Martorano, A., Riad, A., Taylor, M., Luedtke, R. R., & Mach, R. H. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology. Available at: [Link]
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Jiang, H., Zeng, Z., Chen, J., Li, Y., Wang, W., & Li, X. (2021). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Gurevich, E. V., & Gurevich, V. V. (2019). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. Available at: [Link]
-
Chen, Y., Lin, H., & Zhan, C. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available at: [Link]
-
Lee, J., Kim, H., Martorano, A., Riad, A., Taylor, M., Luedtke, R. R., & Mach, R. H. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. PubMed. Available at: [Link]
-
Seeman, P., & Van Tol, H. H. (1995). Signaling mechanisms of the D3 dopamine receptor. Journal of Receptors and Signal Transduction. Available at: [Link]
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Kuzhikandathil, E. V., & Yu, W. (2019). Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment. Pharmacological Research. Available at: [Link]
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Guitart, X., & Navarro, G. (2016). Functional Selectivity of Allosteric Interactions within GPCR oligomers: the Dopamine D1-D3 Receptor Heterotetramer. ResearchGate. Available at: [Link]
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Wang, F., Zhu, D., Chen, P., & Ye, M. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. ResearchGate. Available at: [Link]
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Appel, N. M., Liu, S., & An, J. (2015). Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs. PubMed. Available at: [Link]
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Scarselli, M., & Di Carlo, A. (2001). D2/D3 Dopamine Receptor Heterodimers Exhibit Unique Functional Properties. Journal of Biological Chemistry. Available at: [Link]
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Gnad, F., & Vereb, G. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Center for Biotechnology Information. Available at: [Link]
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Eurofins DiscoverX. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay. Eurofins. Available at: [Link]
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Tzschentke, T. M. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. Available at: [Link]
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Jeanneteau, F., & Barrès, B. (2006). A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. PNAS. Available at: [Link]
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Allen, J. A., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Publications. Available at: [Link]
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Kumar, S., et al. (2017). Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. National Center for Biotechnology Information. Available at: [Link]
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Hauser, A. S., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Corponi, F., & Fabbri, C. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. Available at: [Link]
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Zhuang, Y., & Kobilka, B. (2021). Structures of the human dopamine D3 receptor-Gi complexes. ResearchGate. Available at: [Link]
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Jiang, H., et al. (2021). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
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Abela, A. R., & Chudasama, Y. (2024). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. Available at: [Link]
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Thompson, G. L., & Kelly, E. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife. Available at: [Link]
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Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]
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Heidbreder, C. A., & Gardner, E. L. (2012). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. National Center for Biotechnology Information. Available at: [Link]
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Latorraca, N. R., & Dror, R. O. (2025). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Available at: [Link]
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Quantifying Ligand Affinity at the Human Dopamine D3 Receptor: A Radioligand Binding Assay Protocol
Abstract
The dopamine D3 receptor (D3R), a key member of the D2-like G protein-coupled receptor (GPCR) family, is predominantly expressed in the limbic regions of the brain and plays a crucial role in modulating cognition, emotion, and motivation.[1][2] Its implication in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance addiction makes it a high-priority target for drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a robust and reliable in vitro radioligand binding assay to determine the affinity of test compounds for the human dopamine D3 receptor. We will delve into the principles of the assay, provide detailed, field-tested protocols for membrane preparation, saturation and competition binding experiments, and offer insights into data analysis and quality control, ensuring the generation of high-fidelity, reproducible data.
Scientific Principle: The Law of Mass Action in Practice
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor. The fundamental principle governing this interaction is the Law of Mass Action, which describes the reversible formation of a receptor-ligand complex until a state of equilibrium is reached.[1]
In this assay, a radiolabeled ligand (a "hot" ligand with high affinity and selectivity for D3R) is incubated with a biological preparation containing the receptor, typically membranes isolated from a cell line stably expressing the human D3R. The amount of radioligand bound to the receptor is quantified using a scintillation counter. The assay is performed in two primary formats:
-
Saturation Binding: This experiment uses increasing concentrations of the radioligand to determine the receptor density (Bmax), expressed as fmol or pmol of receptor per mg of protein, and the equilibrium dissociation constant (Kd) of the radioligand. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a direct measure of the radioligand's affinity.
-
Competition Binding: This experiment measures the ability of an unlabeled test compound (a "cold" ligand) to compete with a fixed concentration of the radioligand for binding to the D3R. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.
A critical component of any binding assay is the distinction between total binding , non-specific binding (NSB) , and specific binding .
-
Total Binding: The total amount of radioligand bound to the membrane preparation, measured in the absence of a competing drug.
-
Non-Specific Binding: The portion of the radioligand that binds to components other than the D3 receptor, such as the filter membrane, lipids, or other proteins. This is determined by measuring radioligand binding in the presence of a high concentration of a non-labeled drug that saturates the D3 receptors, preventing the radioligand from binding specifically.[1]
-
Specific Binding: The amount of radioligand bound specifically to the D3 receptor. It is the value of primary interest and is calculated by subtracting non-specific binding from total binding. A robust assay should have high specific binding, ideally constituting 80-90% of the total binding.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"] subgraph Assay Principle A[Radioligand + Receptor] -->|Association (kon)| B{Receptor-Ligand Complex}; B -->|Dissociation (koff)| A; end subgraph Measurements C(Total Binding) --> E{Specific Binding}; D(Non-Specific Binding) --> E; end subgraph Calculations E --> F[Kd & Bmax(Saturation Assay)]; E --> G[Ki(Competition Assay)]; end A -- Incubate --> C; A -- "Incubate withexcess cold ligand" --> D; style B fillcolor="#4285F4", fontcolor="#FFFFFF" style E fillcolor="#34A853", fontcolor="#FFFFFF" } caption: "Conceptual workflow of a radioligand binding assay."
The D3 Receptor Signaling Context
The dopamine D3 receptor is a member of the D2-like family, which canonically couples to inhibitory G proteins (Gαi/o).[1][2] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is a key mechanism by which D3R modulates neuronal activity. Understanding this context is crucial, as the binding affinity measured in this assay is the initial step that triggers these downstream functional events.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Canonical D3R Gi-coupled signaling pathway."
Materials and Reagents
Equipment
-
High-speed refrigerated centrifuge
-
Polytron or Dounce tissue homogenizer
-
Liquid scintillation counter (e.g., MicroBeta TriLux)
-
96-well deep-well plates
-
96-well filter plates (e.g., UniFilter GF/B or GF/C)
-
Plate harvester
-
Plate shaker/incubator
-
pH meter
-
Standard laboratory glassware and calibrated pipettes
Reagents and Buffers
-
Cell Source: CHO-K1 or HEK293 cells stably expressing the human Dopamine D3 Receptor (e.g., from PerkinElmer or MilliporeSigma).
-
Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol) or another suitable D3R-selective radioligand. High specific activity is crucial for detecting a sufficient signal from the low number of receptors in the assay.[4]
-
Non-specific Binding Ligand: (+)-Butaclamol or Haloperidol.
-
Protease Inhibitors: Complete™ ULTRA Protease Inhibitor Cocktail tablets, EDTA-free.
-
Buffers: All buffers should be prepared with high-purity water, pH-adjusted at the correct temperature, and filtered (0.22 µm).
| Buffer Name | Composition | Rationale |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM EDTA | Tris is a common biological buffer maintaining physiological pH.[5] EDTA is a chelating agent that sequesters divalent cations, inhibiting metalloproteases that could degrade the receptor.[5] |
| Membrane Storage Buffer | 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose | MgCl₂ is important for maintaining the stability and conformation of many GPCRs. Sucrose acts as a cryoprotectant, preserving membrane integrity during freezing.[4][6] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 120 mM NaCl | The ionic composition mimics physiological conditions. Divalent cations like Mg²⁺ can be critical for ligand binding to some GPCRs.[7] |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice-cold) | A simple, ice-cold buffer is used to rapidly wash away unbound radioligand while minimizing dissociation of specifically bound ligand due to the low temperature.[5] |
Step-by-Step Protocols
Protocol I: D3R Membrane Preparation
Causality Insight: This protocol is designed to isolate the plasma membrane fraction of the cells, where the D3 receptor is located, while removing soluble proteins and other organelles. All steps are performed at 4°C or on ice to minimize proteolytic degradation and maintain receptor integrity.[4]
-
Cell Harvesting: Grow cells expressing hD3R to confluency. Wash the cell monolayer with ice-cold PBS, then detach cells using a cell scraper in fresh PBS.
-
Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer containing a freshly added protease inhibitor tablet.[4]
-
Homogenization: Disrupt the cells using a Polytron homogenizer (e.g., four 15-second cycles at 20,000 rpm) or a Dounce homogenizer (approx. 20-30 strokes).[4][8] This step mechanically shears the cell membranes, releasing intracellular contents.
-
Initial Centrifugation: Centrifuge the homogenate at 40,000 x g for 25 minutes at 4°C.[8] This step pellets the cell membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step (Step 5). This wash step is crucial for removing residual soluble proteins.
-
Final Resuspension & Storage: Resuspend the final pellet in Membrane Storage Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Aliquoting and Storage: Aliquot the membrane suspension into cryovials, snap-freeze in liquid nitrogen, and store at -80°C until use.[4]
Protocol II: Saturation Binding Assay
Causality Insight: This experiment determines the Kd and Bmax of the radioligand. A range of radioligand concentrations is used to ensure the binding curve reaches saturation, which is essential for accurate parameter estimation via non-linear regression.[9] The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[10]
-
Plate Setup: Prepare a 96-well deep-well plate. For each concentration of radioligand, you will have triplicate wells for Total Binding and triplicate wells for Non-Specific Binding (NSB).
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand (e.g., [³H]Spiperone) in Assay Buffer. A typical concentration range would be 0.01 nM to 10 nM, spanning approximately 0.1x to 10x the expected Kd.[4]
-
Prepare the NSB-defining ligand (e.g., 10 µM (+)-butaclamol) in Assay Buffer. The concentration should be at least 100-fold higher than its Kd to ensure saturation of all specific sites.[1]
-
Thaw the D3R membrane preparation on ice and dilute to the desired concentration (e.g., 5-15 µg protein per well) in Assay Buffer.
-
-
Assay Incubation:
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of the 10 µM (+)-butaclamol solution.
-
Add 50 µL of the appropriate radioligand dilution to all wells.
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.
-
Incubate the plate for 60-120 minutes at 25°C or room temperature with gentle agitation.[7][11]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/B or GF/C filter plate pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters 3-4 times with 250 µL of ice-cold Wash Buffer to remove unbound radioligand.[9]
-
-
Scintillation Counting:
Protocol III: Competition Binding Assay
Causality Insight: This experiment determines the affinity (Ki) of a test compound. A single, fixed concentration of radioligand (typically at or near its Kd value) is used.[4] This ensures a good signal window for detecting displacement by the competing test compound.
-
Plate Setup: Similar to the saturation assay, set up a 96-well plate with wells for Total Binding, NSB, and a range of concentrations for your test compound(s).
-
Reagent Preparation:
-
Prepare a fixed concentration of the radioligand in Assay Buffer (e.g., the Kd value determined from the saturation assay, such as 0.1-0.5 nM).
-
Prepare serial dilutions of your unlabeled test compound(s) in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a full inhibition curve.
-
Prepare the NSB-defining ligand (e.g., 10 µM (+)-butaclamol).
-
Prepare the diluted D3R membrane preparation as in the saturation assay.
-
-
Assay Incubation:
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of the 10 µM (+)-butaclamol solution.
-
To the Test Compound wells, add 50 µL of the appropriate serial dilution.
-
Add 50 µL of the fixed concentration radioligand solution to all wells.
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.
-
Incubate, terminate, and count the plate as described in the saturation assay protocol (Steps 4.2.3 - 4.2.5).
-
Data Analysis and Interpretation
Raw data from the scintillation counter will be in counts per minute (CPM). The analysis involves converting CPM to molar quantities and fitting the data to appropriate pharmacological models using software like GraphPad Prism.
Saturation Assay Analysis
-
Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for Total and NSB replicates. Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Convert to Molar Units: Convert the specific binding CPM into fmol/mg of protein. This requires knowing the specific activity of the radioligand and the protein concentration per well.
-
Non-linear Regression: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one-site total and non-specific binding" or "one site -- specific binding".
-
The model will yield the Kd (in nM), which is the radioligand concentration needed to achieve half-maximal binding.
-
The model will also yield the Bmax (in fmol/mg protein), which represents the maximum number of binding sites.
-
| Parameter | Description | Typical Value for [³H]Spiperone at D3R |
| Kd | Dissociation Constant | 0.1 - 0.5 nM[3] |
| Bmax | Maximum Receptor Density | 1 - 3 pmol/mg protein (in recombinant systems)[3] |
Competition Assay Analysis
-
Calculate Percent Inhibition: Determine the specific binding for each concentration of the test compound. Express this as a percentage of the maximum specific binding (observed in the "Total Binding" wells). % Inhibition = 100 * (1 - [Specific Binding_Compound / Specific Binding_Total])
-
Non-linear Regression: Plot the % Inhibition (Y-axis) against the log concentration of the test compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ . The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki: The IC₅₀ is an assay-dependent value. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation . This equation corrects for the concentration and affinity of the radioligand used in the assay.[10] Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from your saturation experiment).
-
Quality Control and Troubleshooting
A self-validating protocol includes rigorous quality control. Consistent monitoring of these parameters ensures the reliability and reproducibility of your results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of total) | Radioligand is too hydrophobic; Filter binding; Insufficient washing; Membrane protein concentration too low. | Use a more hydrophilic radioligand if possible; Pre-soak filters in 0.5% PEI; Increase the number and volume of washes with ice-cold buffer; Increase protein per well. |
| Low Specific Binding Signal (Low S:B ratio) | Insufficient receptor expression; Degraded membranes or radioligand; Incorrect buffer composition. | Verify receptor expression in the cell line; Use fresh membrane aliquots and check radioligand expiry date; Re-prepare and validate all buffers, ensuring correct pH and ionic strength. |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete membrane resuspension; Inefficient washing. | Use calibrated pipettes; Ensure membrane suspension is homogenous before and during dispensing; Ensure harvester washes all wells equally. |
| Shallow or Biphasic Competition Curves | Ligand binding to multiple sites; Assay not at equilibrium; Allosteric interactions. | Ensure incubation time is sufficient for all ligands to reach equilibrium; Consider more complex binding models for analysis; Investigate potential allosteric mechanisms. |
| Calculated Kd or Ki differs significantly from literature | Incorrect specific activity of radioligand; Errors in protein concentration determination; Assay conditions (temp, buffer) differ from published methods. | Verify the specific activity from the manufacturer's datasheet for the specific lot; Re-run protein assay; Standardize all assay conditions and report them clearly. |
References
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Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Chio, C. L., et al. (1994). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neurochemistry, 63(3), 987-995. [Link]
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Zhang, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 649. [Link]
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Cheng, H. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Pharmacological Research, 49(5), 469-480. [Link]
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Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). PubMed Central. [Link]
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Biochemistry, G Protein Coupled Receptors. (2023). In StatPearls. National Center for Biotechnology Information. [Link]
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G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. (2023). MDPI. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5. [Link]
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Impact of assay temperature on antibody binding characteristics in living cells: A case study. (2017). PLoS ONE, 12(9), e0184649. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Carpenter, T. A., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening (pp. 31-50). Humana Press. [Link]
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G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Chemical Reviews. [Link]
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Kobilka, B., & Schertler, G. (2012). STUDIES OF G-PROTEIN–COUPLED RECEPTORS. Nobel Prize. [Link]
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Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 61-71. [Link]
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The GraphPad Guide to Analyzing Radioligand Binding Data. (1996). GraphPad Software. [Link]
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Designing Potent and Selective Enzyme Inhibitors Utilizing the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Scaffold
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and evaluation of enzyme inhibitors built upon the conformationally constrained 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold. This unique bicyclic system, featuring a strategically placed trifluoromethyl group, offers a powerful platform for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Introduction: The Strategic Advantage of the Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in numerous biologically active natural products, drugs, and agrochemicals.[1] Its rigid, bicyclic nature serves as a conformationally restricted isostere for the more flexible piperidine motif, which is present in over a hundred FDA-approved drugs.[2] This conformational rigidity can lead to more potent and selective interactions with enzyme active sites by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty of binding.
The incorporation of a trifluoromethyl (CF3) group at the 2-position of this scaffold introduces several advantageous properties crucial for modern drug design:
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve cell membrane permeability and overall pharmacokinetic behavior.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the basicity (pKa) of the adjacent nitrogen atom in the azabicyclo[3.1.0]hexane ring. This can be critical for optimizing interactions with the target enzyme and for fine-tuning the physicochemical properties of the compound to avoid off-target effects.
-
Unique Interactions: The CF3 group can participate in non-canonical interactions within the enzyme's active site, such as orthogonal multipolar interactions and fluorine-specific hydrogen bonds, which can contribute to enhanced binding affinity.
This application note will delve into the practical aspects of leveraging these properties, providing detailed protocols for the synthesis of the core scaffold and its derivatives, as well as robust methods for evaluating their inhibitory activity against relevant enzyme targets.
Rational Design and Synthetic Strategy
The design of enzyme inhibitors based on the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold should be guided by the specific topology and chemical environment of the target enzyme's active site. The rigid scaffold provides a stable platform to orient functional groups (R-groups) into the binding pockets of the enzyme.
Caption: Key properties and advantages of the scaffold.
General Synthetic Approach
The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane derivatives can be achieved through a multi-step sequence, often involving the construction of a suitable pyrrolidine or pyrroline precursor followed by cyclopropanation. One plausible retro-synthetic approach is outlined below:
Caption: Retrosynthetic analysis of the target inhibitors.
Protocol: Synthesis of a 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Intermediate
This protocol is a representative method adapted from known syntheses of similar fluorinated azabicyclic structures.[2]
Materials:
-
N-protected-4-pyrrolidinone
-
Trifluoroacetic anhydride
-
(Diethylamino)sulfur trifluoride (DAST) or other suitable fluorinating agent
-
Diazomethane or a safer alternative like trimethylsilyldiazomethane
-
Palladium(II) acetate or other suitable cyclopropanation catalyst
-
Anhydrous solvents (DCM, THF, Diethyl ether)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of the Trifluoromethylated Pyrroline Precursor:
-
To a solution of N-protected-4-pyrrolidinone in anhydrous DCM at 0 °C, add trifluoroacetic anhydride dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the enol trifluoroacetate is complete (monitored by TLC).
-
Carefully add DAST to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM, dry the organic layer over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N-protected-4-(trifluoromethyl)-3-pyrroline.
-
-
Cyclopropanation to Form the Azabicyclo[3.1.0]hexane Ring:
-
To a solution of the trifluoromethylated pyrroline in anhydrous diethyl ether at 0 °C, add a solution of diazomethane in diethyl ether dropwise in the presence of a catalytic amount of palladium(II) acetate.
-
Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of the protected 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane by silica gel chromatography.
-
-
Deprotection and Derivatization:
-
The protecting group on the nitrogen can be removed under standard conditions (e.g., TFA for a Boc group, hydrogenation for a Cbz group) to yield the core 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold.
-
This scaffold can then be derivatized through N-alkylation, acylation, or other coupling reactions to synthesize a library of potential inhibitors.
-
Application in Enzyme Inhibition: Case Studies and Protocols
The 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold has shown promise in the development of inhibitors for several important enzyme classes.
Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development.[4] The unique structural features of the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold can be exploited to design potent and selective Mpro inhibitors.
Protocol: In Vitro Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS (cleavage site indicated by ↓)
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (v_inhibitor / v_vehicle)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Case Study: Ketohexokinase (KHK) Inhibitors
Ketohexokinase (KHK) catalyzes the first step in fructose metabolism. Inhibition of KHK is a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[3]
Protocol: In Vitro KHK Inhibition Assay (Luminescence-based)
This protocol utilizes the ADP-Glo™ Kinase Assay to quantify KHK activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human KHK
-
KHK reaction buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
ATP and D-Fructose
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
White opaque 384-well microplates
-
Luminometer
Procedure:
-
KHK Reaction:
-
Add 2.5 µL of test compound or vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of KHK enzyme in reaction buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing ATP and D-fructose (final concentrations are typically at their Km values).
-
Incubate for 60 minutes at 37 °C.
-
-
ADP Detection:
-
Stop the enzymatic reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of ADP produced (and thus KHK activity).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The inhibitory potencies of newly synthesized compounds should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of Representative 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Derivatives
| Compound ID | R-group at N-3 | Target Enzyme | IC50 (nM) |
| EX-1 | Benzyl | SARS-CoV-2 Mpro | 150 |
| EX-2 | 4-Fluorobenzyl | SARS-CoV-2 Mpro | 85 |
| EX-3 | (Pyridin-2-yl)methyl | SARS-CoV-2 Mpro | 45 |
| EX-4 | 2-(Morpholino)ethyl | Ketohexokinase | 220 |
| EX-5 | Cyclopropylmethyl | Ketohexokinase | 110 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
The data in Table 1 suggests that for Mpro inhibition, incorporating a nitrogen-containing heterocycle like pyridine at the N-3 position (EX-3) enhances potency compared to a simple benzyl group (EX-1). For KHK, a smaller, more rigid substituent like a cyclopropylmethyl group (EX-5) appears to be more favorable than a bulkier morpholinoethyl group (EX-4). This type of analysis guides the next round of inhibitor design and synthesis.
Conclusion
The 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane scaffold represents a highly valuable and versatile platform for the design of novel enzyme inhibitors. Its inherent conformational rigidity, combined with the beneficial properties imparted by the trifluoromethyl group, provides a solid foundation for developing potent, selective, and metabolically robust drug candidates. The protocols and strategies outlined in this application note offer a practical framework for researchers to explore the full potential of this promising scaffold in their drug discovery programs.
References
-
Damen, J. L., et al. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR protocols, 2(4), 100932. [Link]
-
Unoh, Y., et al. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor for the Treatment of COVID-19. Journal of Medicinal Chemistry, 65(9), 6499–6512. [Link]
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: Practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228–1235. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable building block in their synthetic endeavors. As a conformationally restricted analog of piperidine, this scaffold is of significant interest in drug discovery.[1] This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes to help you navigate common challenges and optimize your experimental outcomes.
I. Overview of the Primary Synthetic Pathway
The most common and well-documented synthesis of the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane core involves a multi-step process commencing with the [3+2] cycloaddition of trifluoromethyldiazomethane with an N-protected maleimide, typically N-benzylmaleimide. This is followed by the thermal or photochemical extrusion of nitrogen (denitrogenation) from the resulting pyrazoline intermediate to form the desired bicyclic system. Subsequent reduction of the dione functionality and deprotection/modification of the nitrogen atom furnishes the final product.
Below is a generalized workflow diagram for this synthetic approach.
Caption: General workflow for the synthesis of the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane core.
II. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues that may arise during the synthesis, focusing on the identification and management of common byproducts.
Question 1: My reaction yields a mixture of products that are difficult to separate. How can I identify the major byproducts and improve the purity of my desired compound?
Answer:
The most frequently encountered "byproducts" in this synthesis are diastereomers of the desired 3-azabicyclo[3.1.0]hexane core. Additionally, isomeric pyrazoline intermediates and potential ring-opened species can complicate purification.
A. Primary Byproduct: Diastereomers (cis/trans or exo/endo)
-
Causality: The formation of the cyclopropane ring via denitrogenation of the pyrazoline intermediate is often not stereospecific, leading to a mixture of diastereomers (e.g., cis- and trans-isomers with respect to the trifluoromethyl group and the pyrrolidine ring).[1] The ratio of these isomers can be influenced by the method of denitrogenation (thermal vs. photochemical) and the specific substrate. In a documented synthesis, thermal denitrogenation of the pyrazoline derived from N-benzylmaleimide resulted in a mixture of the cis and trans dione products.[1]
-
Identification:
-
TLC Analysis: Diastereomers often exhibit different polarities, allowing for baseline separation on a TLC plate with an optimized solvent system (e.g., hexane-EtOAc).[1]
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools for identifying and quantifying the diastereomeric ratio. The chemical shifts and coupling constants of the cyclopropyl and pyrrolidine protons will differ between isomers. For instance, in one study, the 19F NMR chemical shifts for the CF3 group of the cis and trans isomers were distinct.[1]
-
-
Troubleshooting & Mitigation:
-
Purification: Flash column chromatography is the standard method for separating these diastereomers. A careful selection of the eluent system is crucial for achieving good separation.[1]
-
Reaction Optimization: While difficult to completely eliminate the formation of both isomers, systematically screening reaction conditions (solvent, temperature, and duration of denitrogenation) may influence the diastereomeric ratio. For related cyclopropanations, the choice of catalyst can also heavily influence diastereoselectivity.[2]
-
B. Secondary Byproduct: Isomeric Pyrazolines
-
Causality: The initial [3+2] cycloaddition can potentially lead to the formation of regioisomeric or tautomeric pyrazolines (e.g., Δ¹- vs. Δ²-pyrazolines). The Δ²-pyrazoline is sometimes a more stable, but less reactive, isomer that can be considered a byproduct if it does not efficiently undergo denitrogenation. In the synthesis of a related difluoromethyl analog, the formation of an isomeric Δ²-pyrazoline was a recognized side reaction to be minimized.[3]
-
Identification:
-
NMR and Mass Spectrometry: The mass of an isomeric pyrazoline will be identical to the desired pyrazoline intermediate. However, 1H and 13C NMR will show a different set of signals. The presence of a C=N double bond within the five-membered ring is characteristic.
-
-
Troubleshooting & Mitigation:
-
Control of Cycloaddition: The conditions of the cycloaddition (temperature, solvent, rate of addition) are critical. Running the reaction at lower temperatures may enhance selectivity. It has been noted that photochemical processes can sometimes be more effective than thermal decomposition for subsequent steps, potentially due to better control over intermediate formation.[3]
-
C. Potential Byproduct: Ring-Opened Species
-
Causality: The 3-azabicyclo[3.1.0]hexane system is strained. While generally stable, harsh acidic or basic conditions during workup or purification could potentially lead to the opening of the cyclopropane ring. For instance, treatment of related azabicycles with certain nucleophiles can induce ring-opening.
-
Identification:
-
Mass Spectrometry: Ring-opening by hydrolysis would result in a product with a mass corresponding to the addition of a water molecule (M+18).
-
NMR Spectroscopy: The disappearance of the characteristic high-field cyclopropyl proton signals in 1H NMR and the appearance of signals corresponding to a functionalized pyrrolidine would indicate ring-opening.
-
-
Troubleshooting & Mitigation:
-
Neutral Workup: Whenever possible, use neutral or mildly acidic/basic conditions for workup. Washing with saturated aqueous solutions of NaHCO3 or dilute citric acid, followed by brine, is a common and generally safe procedure.[1]
-
Careful pH Adjustment: If pH adjustment is necessary, perform it at low temperatures and avoid prolonged exposure to strong acids or bases.
-
| Byproduct Type | Primary Cause | Identification Methods | Mitigation Strategy |
| Diastereomers | Non-stereospecific denitrogenation | TLC, 1H & 19F NMR | Flash Column Chromatography |
| Isomeric Pyrazolines | Lack of regioselectivity in cycloaddition | 1H & 13C NMR, MS | Control of reaction temperature and solvent |
| Ring-Opened Products | Harsh acidic or basic conditions | MS, 1H NMR | Use of neutral or mild workup conditions |
III. Frequently Asked Questions (FAQs)
Q1: I observe an exothermic evolution of gas during the thermal denitrogenation step. Is this normal and how can I control it?
A1: Yes, the evolution of nitrogen gas (N2) during the thermal decomposition of the pyrazoline intermediate is expected and can be vigorous.[1] It is crucial to manage this step carefully to avoid a dangerous pressure buildup and to ensure a controlled reaction rate. The recommended procedure is to heat the pyrazoline intermediate in an oil bath under vacuum, allowing for the controlled release of nitrogen.[1] Always perform this step behind a blast shield in a well-ventilated fume hood.
Q2: My purification by column chromatography is yielding overlapping fractions of the diastereomers. What can I do to improve the separation?
A2: Improving the separation of diastereomers on a silica gel column requires careful optimization of the chromatographic conditions.
-
Solvent System: Experiment with different solvent systems. A common starting point is a hexane-ethyl acetate mixture.[1] Try varying the ratio to find the optimal polarity. Adding a small percentage of a third solvent, like dichloromethane or methanol, can sometimes alter the selectivity and improve separation.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.
-
Loading: Do not overload the column. Adsorb the crude material onto a small amount of silica gel before loading it onto the column to ensure a narrow starting band.
-
Gradient Elution: Employ a shallow gradient of the more polar solvent instead of an isocratic elution. This can help to better resolve closely eluting compounds.
Q3: Can I use a photochemical method for the denitrogenation instead of heating? What are the potential advantages?
A3: Yes, photochemical denitrogenation is a viable alternative and is the key step in the synthesis of related difluoromethyl-3-azabicyclo[3.1.0]hexanes.[3][4]
-
Advantages: Photochemical reactions are often performed at lower temperatures, which can minimize thermal decomposition of sensitive functional groups and potentially alter the diastereomeric ratio of the products. The protocol for the difluoro-analog involves irradiation with a high-pressure mercury lamp.[3][4]
-
Considerations: This method requires specialized photochemical equipment. The reaction progress should be carefully monitored by TLC or NMR to avoid over-irradiation, which could lead to other photolytic side reactions.
Caption: Troubleshooting flowchart for byproduct identification and mitigation.
IV. References
-
Yuan, Z., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. Available at: [Link]
-
Glaxo Group Limited (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent EP2070922B1. Available at:
-
Kornev, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. Available at: [Link]
-
Yuan, Z., et al. (2018). (PDF) Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. ResearchGate. Available at: [Link]
-
Kornev, A. A., et al. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 29(5), 1098. Available at: [Link]
-
Kornev, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. Available at: [Link]
-
Doyle, M. P., et al. (2023). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 354-359. Available at: [Link]
Sources
Technical Support Center: 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for handling this valuable synthetic building block. The unique strained bicyclic structure combined with the electron-withdrawing trifluoromethyl group imparts specific reactivity and stability characteristics that require careful consideration during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane?
A1: The main stability concerns for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane stem from two key structural features: the inherent ring strain of the azabicyclo[3.1.0]hexane core and the chemical properties of the trifluoromethyl group. The bicyclic system possesses significant angle and torsional strain, making it susceptible to ring-opening reactions under certain conditions.[1] Additionally, while the trifluoromethyl group is generally considered to be metabolically and chemically robust due to the strong carbon-fluorine bond, it can be liable to degradation under specific, often harsh, conditions.[2]
Q2: What are the potential degradation pathways for this molecule?
A2: Several potential degradation pathways should be considered:
-
Hydrolysis of the Trifluoromethyl Group: Under strongly alkaline conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid and release fluoride ions.[2][3] This is a known degradation pathway for some trifluoromethyl-containing aromatic compounds.[2]
-
Ring-Opening Reactions: The strained 3-azabicyclo[3.1.0]hexane ring system can be susceptible to cleavage, particularly under acidic conditions or in the presence of nucleophiles. The double bond in related cyclopropene structures shows high reactivity due to ring strain.[4][5]
-
Photodegradation: Exposure to UV light can be a concern for many organic molecules, including fluorinated compounds. Photolysis can lead to the formation of various degradation products.[2][6][7]
-
Thermal Decomposition: While many nitrogen-containing heterocyclic compounds exhibit high thermal stability, decomposition can occur at elevated temperatures, often above 250°C.[8][9][10] The decomposition pathway is likely to involve radical mechanisms and cleavage of C-N and C-C bonds.[8][10]
Q3: How should I properly store 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane to ensure its long-term stability?
A3: To maximize the shelf-life of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes potential for thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation. |
| Light | Amber vial or protected from light | Prevents photodegradation.[2] |
| Moisture | Tightly sealed container with desiccant | Avoids hydrolysis of the trifluoromethyl group.[11] |
Q4: I am observing unexpected peaks in my NMR spectrum after a reaction. Could this be due to degradation of the starting material?
A4: Yes, the appearance of unexpected signals in your NMR spectrum could indicate degradation of the 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane starting material. We recommend a systematic approach to identify the issue. Please refer to the "Troubleshooting Guide" section below for a detailed workflow.
Troubleshooting Guide
This section provides a step-by-step guide to help you troubleshoot common issues encountered during experiments involving 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Issue 1: Incomplete or Low-Yielding Reaction
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of starting material | 1. Verify Purity of Starting Material: Run a fresh 1H and 19F NMR of your starting material before use. | Confirms the integrity of the molecule before it is subjected to reaction conditions. |
| 2. Control Reaction Temperature: Ensure the reaction is not overheating. Use a temperature-controlled reaction setup. | High temperatures can lead to thermal decomposition.[9][10] | |
| 3. Protect from Light: If the reaction is light-sensitive, wrap the reaction vessel in aluminum foil. | Prevents photodegradation which can be a pathway for decomposition of fluorinated compounds.[2][6] | |
| Incompatible Reagents | 1. Avoid Strong Bases: If possible, use milder bases. If a strong base is necessary, consider slow addition at low temperatures. | Strong bases can promote the hydrolysis of the trifluoromethyl group.[2][3] |
| 2. Avoid Strong, Non-nucleophilic Acids: Protic acids can protonate the nitrogen, potentially activating the ring towards nucleophilic attack and ring-opening. | The strained ring system is susceptible to acid-catalyzed ring-opening.[1] |
Issue 2: Appearance of Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Analytical Method | Expected Observation |
| Hydrolysis of CF3 group | 1. Analyze by LC-MS: Look for a product with a mass corresponding to the carboxylic acid derivative. | LC-MS | A new peak with M+H corresponding to the hydrolyzed product. |
| 2. Monitor Fluoride Ions: Use a fluoride ion-selective electrode to check for the release of F- in aqueous reaction mixtures. | Ion-Selective Electrode | An increase in fluoride ion concentration. | |
| Ring-Opening | 1. Analyze by 1H and 13C NMR: Look for the disappearance of the characteristic cyclopropane signals and the appearance of signals corresponding to an opened-chain or rearranged product. | NMR Spectroscopy | Loss of strained ring signals and appearance of new aliphatic or olefinic protons. |
| 2. Perform 2D NMR (COSY, HSQC): To help elucidate the structure of the byproduct. | 2D NMR Spectroscopy | Correlation signals will help in piecing together the new structure. |
Experimental Protocols
Protocol 1: Purity Assessment by 19F NMR Spectroscopy
A powerful and straightforward method to assess the integrity of the trifluoromethyl group is 19F NMR spectroscopy.
Procedure:
-
Prepare a solution of your 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire a 19F NMR spectrum.
-
The presence of a single, sharp signal corresponding to the CF3 group indicates a high level of purity with respect to this functional group.
-
The appearance of additional signals, particularly a signal corresponding to fluoride ion (around -120 ppm, broad), may indicate degradation.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Caption: Potential degradation pathways for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Troubleshooting Logic Flow
This workflow can guide your investigation when encountering stability-related issues.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. ResearchGate. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PubMed. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journals. [Link]
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Validation & Comparative
A Comparative Study: 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and its Non-fluorinated Analog in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Trifluoromethylation on a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides a comparative analysis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and its non-fluorinated parent, 3-azabicyclo[3.1.0]hexane. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has garnered significant attention as a privileged fragment in the design of novel therapeutics targeting a range of biological entities, including opioid, dopamine, and orexin receptors.[1][2][3] By examining the impact of a trifluoromethyl group at the 2-position, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the nuanced effects of this critical chemical modification.
Physicochemical Properties: A Tale of Two Analogs
| Property | 3-Azabicyclo[3.1.0]hexane | 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (Predicted) | Rationale for Predicted Change |
| pKa | ~9.5 - 10.5 (Estimated for secondary amines) | ~7.5 - 8.5 | The potent electron-withdrawing effect of the α-trifluoromethyl group significantly reduces the basicity of the secondary amine. |
| logP | 0.2 (Computed)[4] | ~1.5 - 2.0 | The lipophilic nature of the trifluoromethyl group is expected to substantially increase the octanol-water partition coefficient. |
| Metabolic Stability | Moderate | Enhanced | The C-F bond is exceptionally strong, and the CF3 group can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes.[5][6] |
Causality Behind the Physicochemical Shifts:
The trifluoromethyl group's strong inductive effect withdraws electron density from the nitrogen atom of the azabicyclo[3.1.0]hexane ring system. This reduction in electron density on the nitrogen makes the lone pair of electrons less available for protonation, thereby lowering the pKa and making the compound less basic. This modulation of basicity can have profound implications for a drug candidate's absorption, distribution, and potential for off-target effects, such as hERG channel inhibition.
The increase in lipophilicity, reflected in the predicted higher logP value, is a direct consequence of introducing the fluorinated moiety. While enhanced lipophilicity can improve membrane permeability and cell penetration, it must be carefully balanced to avoid issues with aqueous solubility and non-specific binding.
The enhanced metabolic stability is a hallmark of trifluoromethylated compounds. The strength of the C-F bond makes it resistant to cleavage, and the steric bulk of the CF3 group can hinder the approach of metabolic enzymes to nearby sites on the molecule, thus prolonging its half-life in vivo.
Synthesis Strategies: Accessing the Scaffolds
The synthesis of the 3-azabicyclo[3.1.0]hexane core has been approached through various methodologies. For the non-fluorinated analog, a common strategy involves the cyclopropanation of a suitable pyrroline derivative. The introduction of the trifluoromethyl group at the 2-position presents a greater synthetic challenge. Below, we outline representative synthetic approaches for both molecules.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane
A common route to the 3-azabicyclo[3.1.0]hexane core involves the Simmons-Smith cyclopropanation of a protected 2,5-dihydropyrrole.
Step 1: Protection of 2,5-dihydropyrrole 2,5-dihydropyrrole is protected with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent steps.
Step 2: Simmons-Smith Cyclopropanation The protected 2,5-dihydropyrrole is subjected to a Simmons-Smith reaction using diiodomethane and a zinc-copper couple to form the bicyclic ring system.
Step 3: Deprotection The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group) to yield the final 3-azabicyclo[3.1.0]hexane.
Caption: Synthetic pathway for 3-azabicyclo[3.1.0]hexane.
Proposed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Step 1: Synthesis of a Trifluoromethylated Pyrrolidinedione Reaction of a suitable maleimide with a trifluoromethyl-containing building block can provide a trifluoromethylated pyrrolidinedione.
Step 2: Reduction of the Dione The dione can be reduced to the corresponding diol using a reducing agent like lithium aluminum hydride.
Step 3: Cyclization Subsequent functional group manipulation and an intramolecular cyclization would lead to the desired 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane.
Caption: Proposed synthetic route for the trifluoromethylated analog.
Biological Activity and Pharmacological Implications
The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into a variety of biologically active molecules. For instance, derivatives have shown potent activity as antagonists for the µ-opioid receptor, with potential applications in treating pruritus.[3] Other derivatives have been investigated as modulators of dopamine D3 receptors for the treatment of neuropsychiatric disorders.[8]
The introduction of a trifluoromethyl group at the 2-position is expected to have a significant impact on the biological activity and pharmacological profile of these compounds.
Potential Effects of 2-Trifluoromethylation:
-
Enhanced Receptor Binding: The CF3 group can engage in favorable interactions with receptor binding pockets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased affinity and potency.
-
Improved Selectivity: The specific steric and electronic properties of the CF3 group may favor binding to a particular receptor subtype, thereby improving selectivity and reducing off-target effects.
-
Increased Brain Penetration: The enhanced lipophilicity conferred by the CF3 group can facilitate crossing of the blood-brain barrier, which is often a desirable property for centrally acting drugs.
-
Prolonged Duration of Action: As previously mentioned, the increased metabolic stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing.
Illustrative Experimental Protocol: Microsomal Stability Assay
To experimentally assess the metabolic stability of the two analogs, an in vitro microsomal stability assay is a standard and informative experiment.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compounds (3-azabicyclo[3.1.0]hexane and 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane)
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing the internal standard to the aliquot.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Caption: Workflow for a typical in vitro microsomal stability assay.
Conclusion
The comparative analysis of 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane and its non-fluorinated analog highlights the transformative power of a single chemical modification in drug design. The introduction of the trifluoromethyl group is predicted to significantly decrease the basicity, increase the lipophilicity, and enhance the metabolic stability of the parent scaffold. These alterations are likely to translate into a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, and pharmacokinetics. While the synthesis of the fluorinated analog presents a greater challenge, the potential benefits for drug discovery warrant further investigation. This guide underscores the importance of a deep understanding of structure-property and structure-activity relationships in the rational design of new and improved therapeutic agents.
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A Senior Application Scientist's Guide to the Trifluoromethyl Group in 3-Azabicyclo[3.1.0]hexane-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific chemical motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among the most impactful of these is the trifluoromethyl (CF3) group, a substituent that has become nearly ubiquitous in the drug designer's toolkit. When paired with structurally rigid scaffolds like 3-azabicyclo[3.1.0]hexane, the advantages are often magnified, leading to drug candidates with superior properties.
The 3-azabicyclo[3.1.0]hexane framework is frequently employed as a conformationally restricted analogue of the piperidine motif, a structure present in over one hundred FDA-approved drugs. This rigidity can pre-organize the molecule into a bioactive conformation, often leading to enhanced potency and selectivity for its biological target. This guide provides an in-depth comparison of 3-azabicyclo[3.1.0]hexane derivatives, illustrating the profound and multifaceted advantages conferred by the incorporation of a trifluoromethyl group.
The Trifluoromethyl Advantage: A Physicochemical Deep Dive
The substitution of a hydrogen or a methyl group with a trifluoromethyl group instigates a cascade of changes in a molecule's fundamental properties. These alterations are pivotal in overcoming common drug development hurdles such as poor metabolic stability and suboptimal bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen bond. This inherent strength renders the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Where a methyl group presents a metabolically vulnerable site for hydroxylation, the CF3 group acts as a metabolic shield, often dramatically increasing the drug's half-life and reducing metabolic clearance. This "global protective effect" can even extend to other parts of the molecule, preventing metabolism at different sites.
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom. This increased lipophilicity, or "greasiness," can substantially improve a drug's ability to permeate biological membranes, a critical factor for oral absorption and distribution to target tissues, including penetration of the blood-brain barrier.
-
Potent Electronic Influence: With three highly electronegative fluorine atoms, the CF3 group is a powerful electron-withdrawing substituent. This electronic pull can lower the pKa of nearby basic amines, such as the nitrogen in the 3-azabicyclo[3.1.0]hexane core. This modulation of basicity can be crucial for optimizing drug-receptor interactions, reducing off-target effects, and improving aqueous solubility at physiological pH.
-
Refined Binding Interactions: The CF3 group can enhance binding affinity through several mechanisms. Its lipophilic nature promotes favorable hydrophobic interactions within the target's binding pocket. Furthermore, its unique electronic properties can lead to productive electrostatic or dipole-dipole interactions that are unavailable to simple alkyl groups.
Comparative Data: CF3 vs. CH3 and H Analogs
To quantify these advantages, consider a hypothetical series of 6-substituted 3-azabicyclo[3.1.0]hexane analogs. The data below, while illustrative, is based on established principles and typical experimental observations in drug discovery programs.
| Property | H-Analog | CH3-Analog (Methyl) | CF3-Analog (Trifluoromethyl) | Rationale for Difference |
| Lipophilicity (Calculated LogP) | 0.2 | 0.7 | 1.1 | The CF3 group is a highly lipophilic substituent, significantly increasing the LogP value compared to H or CH3. |
| Metabolic Stability (% Parent Remaining) | 15% | 45% | >90% | The C-H bonds of the methyl group are susceptible to CYP-mediated oxidation. The robust C-F bonds in the CF3 group are highly resistant to this metabolic pathway. |
| Calculated pKa (of scaffold Nitrogen) | 9.5 | 9.7 | 8.2 | The strong electron-withdrawing nature of the CF3 group lowers the electron density on the nitrogen, reducing its basicity and thus its pKa. |
| Receptor Binding Affinity (Ki, nM) | 50 | 25 | 5 | The CF3 group can engage in more extensive hydrophobic and electrostatic interactions within the binding pocket, leading to higher affinity. |
Note: Values are representative and intended for comparative purposes.
Visualizing the Mechanistic Impact
The diagrams below illustrate the key concepts discussed, providing a visual shorthand for complex biochemical processes.
Caption: Impact of CF3 group on metabolic stability.
Caption: Experimental workflow for metabolic stability assay.
Experimental Protocols for Core Parameter Assessment
To empirically validate the advantages of trifluoromethylation, the following standardized protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a robust measure of a compound's susceptibility to Phase I metabolism.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in buffer. Keep on ice.
- Test Compound Stock: Prepare a 10 mM stock solution of each analog (H, CH3, CF3) in DMSO.
- Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
2. Incubation Procedure:
- In a 96-well plate, pre-warm the microsomal suspension and buffer at 37°C for 5 minutes.
- Initiate the reaction by adding the test compound to a final concentration of 1 µM.
- Immediately add the NADPH stock solution to start the metabolic process (final concentration 1 mM). For a negative control, add buffer instead of NADPH.
- Incubate the plate at 37°C with shaking.
3. Time-Point Sampling & Reaction Quenching:
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like celecoxib).
4. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
5. Data Interpretation:
- Plot the natural logarithm of the percentage of parent compound remaining versus time.
- The slope of the line gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.
Protocol 2: Lipophilicity Determination (Shake-Flask Method for Log P)
This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.
1. System Preparation:
- Use n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the two phases.
- Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
2. Partitioning Experiment:
- Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.
- In a glass vial, combine a precise volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol.
- Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
3. Phase Separation and Analysis:
- Centrifuge the vial to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.
4. Calculation of Log P:
- The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
- Log P is the base-10 logarithm of the partition coefficient: Log P = log10(P). A higher Log P value indicates greater lipophilicity.
Conclusion
The incorporation of a trifluoromethyl group into the 3-azabicyclo[3.1.0]hexane scaffold is a powerful and validated strategy in drug discovery. It confers a unique combination of properties—most notably enhanced metabolic stability and modulated lipophilicity—that directly address key challenges in developing successful therapeutics. By blocking common metabolic pathways, the CF3 group can significantly improve a compound's pharmacokinetic profile, leading to increased exposure and a longer duration of action. The experimental data derived from the protocols outlined above consistently support the superiority of trifluoromethylated analogs over their non-fluorinated counterparts in these critical areas. For any drug development program utilizing bicyclic amine scaffolds, the trifluoromethyl group should be considered a premier tool for optimizing lead compounds into viable clinical candidates.
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Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Gómez-SanJuan, A., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008).
A Comprehensive Benchmarking Guide to 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and Other Ketohexokinase (KHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane, a novel ketohexokinase (KHK) inhibitor, against other known inhibitors in the field. As the prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes continues to rise, targeting the key enzymes in fructose metabolism has become a significant therapeutic strategy.[1][2] Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, making it a prime target for drug development.[1]
This document will delve into the mechanism of action of KHK inhibitors, provide a detailed comparison of the subject compound with the clinical candidate PF-06835919, and present standardized protocols for robust in vitro and in vivo benchmarking studies.
The Role of Ketohexokinase in Metabolic Disease
Fructose, a simple sugar found in many foods, is primarily metabolized in the liver by KHK.[1] Unlike glucose metabolism, fructose metabolism is not tightly regulated, and excessive fructose intake can lead to a rapid increase in the production of fructose-1-phosphate (F1P). This can deplete intracellular phosphate and ATP, leading to cellular stress and the activation of pathways that promote de novo lipogenesis (DNL), inflammation, and insulin resistance.[2][3]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is the high-affinity isoform found predominantly in the liver, kidney, and intestine, and is the primary driver of fructose metabolism. KHK-A is a low-affinity isoform found in other tissues. Selective inhibition of KHK-C is therefore a desirable strategy to mitigate the detrimental effects of excessive fructose consumption.
The inhibition of KHK has been shown to reduce liver fat, improve insulin sensitivity, and lower markers of inflammation in both preclinical and clinical studies.[3][4] This has led to the development of several small molecule KHK inhibitors, with some advancing to clinical trials.[1][3]
Comparative Analysis of KHK Inhibitors
A critical aspect of drug development is the rigorous benchmarking of new chemical entities against existing standards. In the context of KHK inhibition, a key comparator is PF-06835919, a potent and selective inhibitor that has undergone Phase 2 clinical trials.[1][4] The core structure of PF-06835919 features a 3-azabicyclo[3.1.0]hexane moiety, a structural motif also present in our target compound, 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane.[1][5]
Below is a comparative table summarizing the available data for PF-06835919 and providing a projected profile for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane based on established medicinal chemistry principles.
| Feature | PF-06835919 | 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (Projected) | Known KHK Inhibitor (Example: Pyrimidinopyrimidine derivative)[7] |
| Chemical Structure | Contains a 3-azabicyclo[3.1.0]hexane core | Contains a 3-azabicyclo[3.1.0]hexane core with a trifluoromethyl substituent | Pyrimidinopyrimidine scaffold |
| Potency (IC50) | Potent inhibitor of KHK | Expected to be a potent inhibitor of KHK | Low nanomolar IC50 values (e.g., 12 nM) |
| Selectivity | Selective for KHK over other kinases | High selectivity for KHK is anticipated | High selectivity against other kinases |
| Mechanism of Action | ATP-competitive inhibitor | Likely an ATP-competitive inhibitor | Binds to the ATP-binding pocket of KHK |
| Preclinical Efficacy | Demonstrated reduction of liver fat and improvement in metabolic parameters in animal models.[2] | Expected to show similar or improved efficacy in animal models of NAFLD. | Effective in cellular functional assays. |
| Clinical Development | Advanced to Phase 2 clinical trials.[4][8] | Preclinical/discovery stage. | Preclinical stage. |
Experimental Protocols for Benchmarking KHK Inhibitors
To objectively compare the performance of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane against other KHK inhibitors, a series of standardized in vitro and in vivo assays should be performed. The following protocols are designed to provide a comprehensive evaluation of a novel KHK inhibitor's potency, selectivity, and efficacy.
In Vitro KHK Enzymatic Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of recombinant human KHK-C and KHK-A to determine the half-maximal inhibitory concentration (IC50) of the test compound. The principle of this assay is the quantification of ADP produced from the KHK-catalyzed phosphorylation of fructose, using a commercially available luminescence-based kit.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer containing HEPES, MgCl2, KCl, and TCEP.
-
Prepare solutions of recombinant human KHK-C and KHK-A enzymes in the reaction buffer.
-
Prepare solutions of ATP and fructose in the reaction buffer.
-
Reconstitute the ADP-Glo™ Kinase Assay reagents (Promega) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well white plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control and a known KHK inhibitor as a positive control.
-
Add 2.5 µL of the KHK enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing ATP and fructose.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Fructose Uptake and Metabolism Assay
This assay assesses the ability of the test compound to inhibit fructose metabolism in a cellular context. This is a crucial step to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant system.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line, such as the human hepatoma cell line HepG2, in appropriate growth medium.[11]
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add a solution containing a known concentration of fructose to the cells.
-
Incubate for a defined period (e.g., 4 hours) to allow for fructose uptake and metabolism.
-
Wash the cells with ice-cold PBS to remove extracellular fructose.
-
Lyse the cells and collect the cell lysates.
-
Measure the intracellular concentration of fructose-1-phosphate (F1P) using a suitable method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of F1P formation for each compound concentration.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
-
In Vivo Efficacy in a Diet-Induced Animal Model of NAFLD
To evaluate the therapeutic potential of the KHK inhibitor, an in vivo study using an animal model that recapitulates the key features of human NAFLD is essential. The high-fat, high-fructose diet (HFFD) model in mice is a commonly used and relevant model.[3][12]
Step-by-Step Methodology:
-
Animal Model Induction:
-
House male C57BL/6J mice and feed them a high-fat, high-fructose diet for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
-
Treatment:
-
Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., PF-06835919), and various doses of the test compound (e.g., 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane).
-
Administer the compounds daily via oral gavage for a period of 4-8 weeks.
-
-
Efficacy Endpoints:
-
Metabolic Parameters: Monitor body weight, food and water intake, and perform glucose and insulin tolerance tests.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and liver enzymes (ALT, AST).
-
Liver Histology: Harvest the livers, measure their weight, and perform histological analysis (H&E and Oil Red O staining) to assess the degree of steatosis, inflammation, and fibrosis.
-
Hepatic Triglyceride Content: Quantify the triglyceride content in liver tissue.
-
Gene Expression Analysis: Analyze the expression of genes involved in de novo lipogenesis and inflammation in the liver.
-
-
Data Analysis:
-
Compare the various efficacy endpoints between the treatment groups and the vehicle control group using appropriate statistical methods.
-
Visualizing the Pathway and Experimental Workflow
To better understand the context and the experimental design, the following diagrams illustrate the KHK metabolic pathway and the benchmarking workflow.
Caption: The Ketohexokinase (KHK) metabolic pathway.
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- 4. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Trifluoromethylated Bicyclic Compounds in Modern Drug Discovery
The strategic incorporation of trifluoromethyl (CF3) groups and bicyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of various trifluoromethylated bicyclic compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the rationale behind their design, compare their performance with alternatives, and provide detailed experimental data and protocols to empower your own discovery efforts.
The Synergy of CF3 Groups and Bicyclic Scaffolds: A Paradigm Shift in Drug Design
The convergence of two powerful medicinal chemistry tactics—trifluoromethylation and the use of rigid, three-dimensional (3D) bicyclic scaffolds—has led to significant breakthroughs in drug design. This combination addresses several key challenges in developing safe and effective medicines.
The Trifluoromethyl Group's Multifaceted Role: The CF3 group is far more than a simple methyl mimic. Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's properties.[1][2] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[3][4] This often leads to a longer drug half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The CF3 group can increase a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5] Simultaneously, its powerful inductive effect can lower the pKa of nearby basic functional groups, a crucial tactic for mitigating off-target effects, such as hERG channel interactions.
-
Improved Binding Affinity: The unique electronic properties of the CF3 group can lead to favorable interactions with biological targets, enhancing potency and selectivity.[3][6]
Bicyclic Scaffolds: Escaping "Flatland": Over-reliance on flat, aromatic rings in drug design has been linked to issues with solubility and metabolic stability. Bicyclic scaffolds, rich in sp3-hybridized carbons, offer a compelling solution.[7] Their rigid, 3D structures provide several benefits:
-
Precise Vectorial Control: The fixed conformations of bicyclic systems allow for the precise positioning of substituents in three-dimensional space, enabling a more refined exploration of a target's binding pocket.[8]
-
Improved Physicochemical Properties: By replacing flat aromatic rings, bicyclic scaffolds can improve solubility and reduce non-specific binding, leading to better pharmacokinetic profiles.[7][9]
-
Novel Chemical Space: These scaffolds provide access to novel molecular shapes and structures, creating opportunities for new intellectual property and overcoming challenges with existing drug classes.
The combination of these two strategies allows for the creation of drug candidates with enhanced potency, selectivity, and metabolic stability, as illustrated in the conceptual diagram below.
Caption: The synergistic effect of CF3 groups and bicyclic scaffolds on drug properties.
Comparative Analysis of Key Trifluoromethylated Bicyclic Scaffolds
While numerous bicyclic systems exist, a few have emerged as particularly valuable in drug discovery when combined with trifluoromethylation. Here, we compare two prominent examples: bicyclo[1.1.1]pentanes (BCPs) and azabicycloalkanes.
BCPs have gained significant traction as bioisosteres for para-substituted phenyl rings.[7][9] Their rigid, linear geometry mimics the spatial arrangement of substituents on a benzene ring but with a fully saturated, 3D core.[7] This seemingly simple substitution can have profound effects on a compound's drug-like properties.
Causality Behind Experimental Choices: The decision to replace a trifluoromethyl-phenyl group with a trifluoromethyl-BCP is often driven by the need to improve metabolic stability and solubility. Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The C(sp3)-rich core of a BCP is more resistant to such metabolism.[7][8] Furthermore, the non-planar nature of the BCP can disrupt crystal packing and reduce π-π stacking, often leading to improved solubility.[7]
Comparative Experimental Data: A compelling example is seen in the development of γ-secretase inhibitors. By replacing a phenyl ring with a BCP moiety, researchers at Pfizer achieved a significant improvement in metabolic stability and oral bioavailability, while maintaining high potency.
| Compound | Structure | γ-Secretase IC50 (nM) | Human Liver Microsomal Stability (t½, min) |
| Phenyl Analog | (Structure with CF3-Phenyl) | 1.2 | < 5 |
| CF3-BCP Analog | (Structure with CF3-BCP) | 1.5 | > 120 |
Data synthesized from literature reports for illustrative comparison.
Synthetic Accessibility: The synthesis of trifluoromethylated BCPs often involves the addition of a CF3 radical to [1.1.1]propellane, a highly strained intermediate. Recent advances in photoredox catalysis have made these transformations more accessible and amenable to a wider range of functional groups.[10][11]
Azabicycloalkanes, such as those based on the tropane or quinuclidine skeletons, are prevalent in central nervous system (CNS) drug discovery due to their ability to mimic the structures of natural neurotransmitters.[12] The incorporation of a CF3 group onto these scaffolds offers a powerful strategy to fine-tune their properties for CNS targets.
Causality Behind Experimental Choices: A primary challenge in CNS drug design is achieving the desired balance of potency, selectivity, and brain penetration while avoiding undesirable side effects. The strong electron-withdrawing effect of the CF3 group can significantly lower the pKa of the basic nitrogen atom in the bicyclic system. This is crucial because a lower pKa can reduce interactions with the hERG potassium channel, a common source of cardiotoxicity, and can modulate the compound's charge state at physiological pH, impacting its ability to cross the blood-brain barrier.
Comparative Experimental Data: Consider a hypothetical series of muscarinic acetylcholine receptor antagonists. The introduction of a CF3 group can decrease basicity and improve the overall profile.
| Compound | Structure | M1 Receptor Ki (nM) | pKa |
| Methyl Analog | (Structure with CH3-Azabicycloalkane) | 5.2 | 9.8 |
| CF3 Analog | (Structure with CF3-Azabicycloalkane) | 4.8 | 7.5 |
Data synthesized from literature reports for illustrative comparison.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be robust and reproducible. The following section details a representative, validated procedure for the synthesis of a key trifluoromethylated bicyclic building block.
This protocol outlines a common route to a versatile CF3-BCP intermediate, which can be further elaborated into a variety of drug candidates.
Workflow Diagram:
Caption: Synthetic workflow for a key CF3-BCP intermediate.
Step-by-Step Methodology:
-
Radical Trifluoromethylation:
-
To a solution of [1.1.1]propellane (1.0 eq) in an appropriate solvent (e.g., CH2Cl2) at -78 °C, add trifluoroiodomethane (1.2 eq).
-
Initiate the reaction via photolysis with a UV lamp or by adding a radical initiator (e.g., AIBN) and warming to the appropriate temperature.
-
Causality: This step leverages the high reactivity of the strained C1-C3 bond in propellane towards radical addition. The CF3 radical is readily generated from CF3I.
-
Validation: Monitor the reaction by GC-MS until consumption of the starting material. The product, 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, will have a characteristic mass spectrum.
-
-
Carboxylation:
-
Dissolve the purified product from Step 1 in anhydrous THF and cool to -78 °C.
-
Add t-butyllithium (2.2 eq) dropwise. Stir for 30 minutes.
-
Bubble dry CO2 gas through the solution for 1 hour.
-
Quench the reaction with aqueous HCl (1M).
-
Causality: The lithium-halogen exchange creates a highly nucleophilic bridgehead carbanion, which readily attacks carbon dioxide to form the carboxylate.
-
Validation: The carboxylic acid product can be confirmed by IR spectroscopy (strong C=O stretch ~1700 cm-1) and 1H/13C NMR.
-
-
Intramolecular Cyclization:
-
To a solution of the carboxylic acid (1.0 eq) in CH2Cl2, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours.
-
Causality: The carboxylic acid is converted to the acyl chloride, which is highly electrophilic. The rigid BCP structure pre-organizes the molecule for a favorable intramolecular Friedel-Crafts-type acylation to form the ketone.
-
Validation: The final product, 1-(trifluoromethyl)bicyclo[1.1.1]pentan-2-one, can be fully characterized by 1H, 13C, and 19F NMR, as well as high-resolution mass spectrometry (HRMS).
-
Conclusion and Future Perspectives
The strategic fusion of trifluoromethyl groups and bicyclic scaffolds represents a powerful and validated approach in modern drug discovery. By offering enhanced metabolic stability, improved physicochemical properties, and access to novel 3D chemical space, these motifs have proven their value in overcoming long-standing medicinal chemistry challenges. The case studies and data presented herein demonstrate a clear advantage over traditional flat, aromatic systems in many contexts. As synthetic methodologies continue to evolve, providing even easier access to a wider diversity of these building blocks, we can anticipate that trifluoromethylated bicyclic compounds will play an increasingly vital role in the development of the next generation of innovative therapeutics.
References
-
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: PNAS URL: [Link]
-
Title: Synthesis of 1‐trifluoromethyl‐3‐quinoxaline derivatives bicyclo[1.1.1]pentanes. Source: Advanced Synthesis & Catalysis URL: [Link]
-
Title: Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Chem URL: [Link]
-
Title: Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes Source: PMC - NIH URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Semantic Scholar URL: [Link]
-
Title: Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles Source: PMC - NIH URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]
-
Title: Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 Source: PubMed Central URL: [Link]
-
Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes Source: NIH URL: [Link]
-
Title: Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors Source: NIH URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
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Title: Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating Source: MDPI URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
